Desmethyl Ranolazine-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(2-hydroxyphenoxy)propyl]piperazin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4/c1-17-6-5-7-18(2)23(17)24-22(29)15-26-12-10-25(11-13-26)14-19(27)16-30-21-9-4-3-8-20(21)28/h3-9,19,27-28H,10-16H2,1-2H3,(H,24,29)/i14D2,16D2,19D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTKNELUBGGUKI-HLKXKAATSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC=C1O)O)N2CCN(CC2)CC(=O)NC3=C(C=CC=C3C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747555 | |
| Record name | N-(2,6-Dimethylphenyl)-2-{4-[2-hydroxy-3-(2-hydroxyphenoxy)(~2~H_5_)propyl]piperazin-1-yl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1329834-18-5 | |
| Record name | N-(2,6-Dimethylphenyl)-2-{4-[2-hydroxy-3-(2-hydroxyphenoxy)(~2~H_5_)propyl]piperazin-1-yl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of Desmethyl Ranolazine-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Desmethyl Ranolazine-d5, an isotopically labeled metabolite of the antianginal drug Ranolazine (B828). This document details a proposed synthetic pathway, experimental protocols, and methods for structural elucidation and purity assessment, designed to support research and development in drug metabolism, pharmacokinetics, and bioanalytical studies.
Introduction
Desmethyl Ranolazine is a primary metabolite of Ranolazine, formed via O-demethylation, a significant pathway in its metabolism.[1][2] The deuterated analog, this compound, serves as an invaluable internal standard for quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), enabling precise and accurate measurement of the unlabeled metabolite in biological matrices.[3] The stable isotope label ensures that the physicochemical properties of the internal standard closely match those of the analyte, correcting for variations in sample preparation and instrument response.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1329834-18-5 | [4][5] |
| Molecular Formula | C₂₃H₂₆D₅N₃O₄ | [4][6] |
| Molecular Weight | 418.54 g/mol | [4][5] |
| Appearance | Light Yellow to Light Tan Solid | [6] |
| Purity | ≥90% | [6] |
| Storage | -20°C | [6] |
| IUPAC Name | N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-hydroxyphenoxy)propyl-d5]-1-piperazineacetamide | [4] |
Proposed Synthesis Pathway
The synthesis of this compound can be adapted from established synthetic routes for Ranolazine.[7][8][9] A plausible two-step synthesis is outlined below, commencing with the preparation of a deuterated epoxide intermediate followed by its coupling with the appropriate piperazine (B1678402) derivative.
Experimental Protocols
The following are detailed experimental protocols for the proposed synthesis of this compound.
Synthesis of 1-(2-Hydroxyphenoxy)-2,3-epoxypropane-d5
Objective: To synthesize the deuterated epoxide intermediate.
Materials:
-
2-Hydroxyphenol (catechol)
-
Epichlorohydrin-d5
-
Sodium hydroxide (B78521) (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-hydroxyphenol in a mixture of dioxane and water.
-
Add a stoichiometric equivalent of sodium hydroxide and stir until the solution is homogeneous.
-
Cool the reaction mixture in an ice bath and add epichlorohydrin-d5 dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Synthesis of this compound
Objective: To couple the deuterated epoxide with the piperazine derivative to yield the final product.
Materials:
-
1-(2-Hydroxyphenoxy)-2,3-epoxypropane-d5
-
N-(2,6-dimethylphenyl)-1-piperazineacetamide
-
Isopropanol
-
Hydrochloric acid (HCl) in methanol (for salt formation, if desired)
Procedure:
-
In a round-bottom flask, dissolve N-(2,6-dimethylphenyl)-1-piperazineacetamide in isopropanol.
-
Add a stoichiometric equivalent of 1-(2-hydroxyphenoxy)-2,3-epoxypropane-d5 to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
-
(Optional) For the preparation of a hydrochloride salt, dissolve the purified free base in methanol and add a solution of HCl in methanol. The salt can be isolated by filtration.
Characterization
Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to determine the purity of the final compound.
Table 2: HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: AcetonitrileB: 0.1% Formic acid in Water |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and isotopic labeling of the synthesized compound.
Expected Results:
-
Electrospray Ionization (ESI-MS): The positive ion mode should show a prominent [M+H]⁺ ion at m/z 419.54, corresponding to the protonated molecule of this compound.
-
High-Resolution Mass Spectrometry (HRMS): This will provide a more accurate mass measurement to confirm the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation.
-
¹H NMR: The proton NMR spectrum will be complex due to the numerous protons in the molecule. Key signals to note would be the aromatic protons and the protons of the piperazine ring and the propanol (B110389) linker. The integration of the signals corresponding to the deuterated positions should be significantly reduced or absent.
-
¹³C NMR: The carbon NMR will show the expected number of carbon signals for the structure.
-
²H NMR: Deuterium (B1214612) NMR can be used to confirm the positions of the deuterium labels.
Metabolic Pathway of Ranolazine
Desmethyl Ranolazine is a product of the metabolism of Ranolazine, primarily mediated by cytochrome P450 enzymes.[2] The major metabolic pathways include O-demethylation and N-dealkylation.
Conclusion
This technical guide outlines a comprehensive approach to the synthesis and characterization of this compound. The provided protocols and analytical methods are intended to serve as a valuable resource for researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry. The availability of high-purity, well-characterized this compound is crucial for advancing our understanding of Ranolazine's metabolic fate and for the development of robust bioanalytical methods.
References
- 1. The characterization of the metabolites of ranolazine in man by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clearsynth.com [clearsynth.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Desmethyl Ranolazine-[d5], CasNo.1329834-18-5 BOC Sciences United States [bocscichem.lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2011160396A1 - Method for preparation of ranolazine - Google Patents [patents.google.com]
- 9. US20110151258A1 - Preparation of ranolazine - Google Patents [patents.google.com]
The Role of Desmethyl Ranolazine-d5 in Bioanalytical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethyl Ranolazine-d5 is a stable isotope-labeled form of Desmethyl Ranolazine (B828), a major active metabolite of the antianginal drug Ranolazine. In the realm of pharmaceutical research and development, particularly in drug metabolism and pharmacokinetics (DMPK) studies, stable isotope-labeled compounds are indispensable tools. This compound serves as an ideal internal standard for the quantitative analysis of Ranolazine and its metabolites in complex biological matrices such as plasma and urine.[1][2][3] Its utility stems from its near-identical physicochemical properties to the unlabeled analyte, allowing it to mimic the analyte's behavior during sample preparation and analysis, while its mass difference ensures distinct detection by mass spectrometry. This technical guide provides an in-depth overview of the application of this compound in research, complete with experimental protocols and data presentation.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Chemical Name | N-(2,6-Dimethylphenyl)-4-[2-hydroxy-3-(2-hydroxyphenoxy)propyl-d5]-1-piperazineacetamide | [3] |
| Synonyms | This compound | [4] |
| CAS Number | 1329834-18-5 | [1][2][4] |
| Molecular Formula | C₂₃H₂₆D₅N₃O₄ | [1][4] |
| Molecular Weight | 418.54 g/mol | [1][4] |
| Appearance | Light Yellow to Light Tan Solid | [3] |
| Storage | Store at -20°C | [3] |
| Application | Labeled metabolite of Ranolazine, used as an internal standard in bioanalytical methods. | [1][5] |
Metabolic Pathway of Ranolazine
Ranolazine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2D6.[6][7][8][9][10] One of the principal metabolic pathways is O-demethylation, which results in the formation of Desmethyl Ranolazine. The following diagram illustrates this key metabolic conversion.
Caption: Ranolazine is metabolized to Desmethyl Ranolazine via O-demethylation.
Experimental Protocols
The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Ranolazine and its metabolites in biological fluids. Below is a detailed, representative protocol for the analysis of Ranolazine in human plasma.
Preparation of Stock and Working Solutions
-
Ranolazine Stock Solution (1 mg/mL): Accurately weigh 10 mg of Ranolazine and dissolve in 10 mL of methanol (B129727).
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Ranolazine Working Solutions: Prepare a series of working solutions by serially diluting the Ranolazine stock solution with a 50:50 (v/v) mixture of methanol and water to achieve concentrations for calibration standards and quality control (QC) samples.
-
IS Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with acetonitrile (B52724) to the desired concentration. The optimal concentration of the internal standard should be determined during method development but is typically in the mid-range of the calibration curve of the analyte.
Sample Preparation (Protein Precipitation)
Protein precipitation is a common and effective method for extracting Ranolazine from plasma samples.[2][9]
-
Label polypropylene (B1209903) microcentrifuge tubes for each standard, QC, and unknown sample.
-
Pipette 100 µL of plasma into the appropriately labeled tubes.
-
Add 20 µL of the IS working solution (this compound) to each tube, except for blank samples (to which 20 µL of the 50:50 methanol:water mixture is added).
-
Vortex each tube for 10 seconds.
-
Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical LC-MS/MS conditions for the analysis of Ranolazine. Method optimization is recommended for specific instrumentation.
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 95% A, decrease to 5% A over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Ranolazine: m/z 428.3 → 279.2this compound: m/z 418.5 → 265.2 (inferred) |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Data Analysis
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of Ranolazine to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.
-
Quantification: Determine the concentration of Ranolazine in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for a validated LC-MS/MS method for Ranolazine in human plasma, demonstrating the performance characteristics of such an assay.
| Parameter | Typical Value | Reference(s) |
| Linearity Range | 5 - 2000 ng/mL | [2] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | [11][12] |
| Intra-day Precision (%CV) | < 15% | [11] |
| Inter-day Precision (%CV) | < 15% | [11] |
| Accuracy (% Bias) | Within ±15% | [11] |
| Mean Extraction Recovery | > 80% | [2] |
Experimental Workflow
The following diagram illustrates the typical workflow for a bioanalytical study utilizing this compound as an internal standard.
Caption: A typical workflow for quantifying Ranolazine in plasma.
Conclusion
This compound is a critical tool for researchers in the field of drug metabolism and pharmacokinetics. Its use as an internal standard in LC-MS/MS assays ensures the accuracy, precision, and reliability of quantitative data for Ranolazine and its metabolites. The detailed protocols and methodologies presented in this guide provide a solid foundation for the development and validation of robust bioanalytical methods, ultimately contributing to a better understanding of the clinical pharmacology of Ranolazine.
References
- 1. Sensitive quantification of ranolazine in human plasma by liquid chromatography--tandem mass spectrometry with positive electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. Simultaneous and Trace Level Quantification of Five Potential Genotoxic Impurities in Ranolazine Active Pharmaceutical Ingredient Using LC-MS/MS [scirp.org]
- 4. Development and validation of a sensitive LC-MS/MS assay for simultaneous quantitation of ranolazine and its three metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clearsynth.com [clearsynth.com]
- 12. derpharmachemica.com [derpharmachemica.com]
An In-depth Technical Guide to the Metabolism of Ranolazine and the Formation of Desmethyl Ranolazine
This technical guide provides a comprehensive overview of the metabolic pathways of ranolazine (B828), with a specific focus on the formation of its major metabolite, desmethyl ranolazine. The document is intended for researchers, scientists, and professionals in the field of drug development and metabolism. It details the enzymatic processes involved, presents quantitative pharmacokinetic data, outlines relevant experimental protocols, and visualizes key pathways and workflows.
Introduction to Ranolazine
Ranolazine is an anti-anginal medication used for the management of chronic stable angina pectoris.[1][2] Unlike traditional anti-anginal agents that primarily reduce myocardial oxygen demand through hemodynamic effects, ranolazine's mechanism of action is believed to involve the inhibition of the late inward sodium current (INa) in cardiomyocytes.[1][2][3] This inhibition leads to a reduction in intracellular sodium and consequently, a decrease in calcium overload, which improves myocardial relaxation and reduces oxygen consumption without significantly altering heart rate or blood pressure.[1][2][3]
Ranolazine undergoes extensive metabolism in the body, which is a critical determinant of its pharmacokinetic profile and potential for drug-drug interactions.[1][4][5] Understanding these metabolic pathways is essential for its safe and effective use.
Ranolazine Metabolism: Key Pathways
Ranolazine is rapidly and extensively metabolized in the liver and gastrointestinal tract.[6][7] Less than 5% of the administered dose is excreted as the unchanged parent drug in urine and feces.[1][8][9] The metabolism of ranolazine is complex, with over 100 metabolites identified in urine and more than 40 in plasma.[6][10] The primary metabolic reactions are mediated by cytochrome P450 (CYP) enzymes, with minor contributions from other pathways.[1][4][11]
The main metabolic pathways for ranolazine include:
-
O-demethylation: This is a major pathway that results in the formation of desmethyl ranolazine (also known as CVT-2514).[12][13]
-
N-dealkylation: This process occurs on the piperazine (B1678402) ring, leading to metabolites such as CVT-2738.[12][13]
-
O-dearylation: This involves the cleavage of the methoxyphenoxy moiety, producing CVT-2512.[12]
-
Hydroxylation: Oxygenation can occur at various positions on the ranolazine molecule.[13]
-
Glucuronidation: Direct conjugation of ranolazine or its metabolites with glucuronic acid is another elimination route.[12][13]
The Role of Cytochrome P450 Enzymes
The metabolism of ranolazine is predominantly carried out by two key CYP enzymes:
-
CYP3A4: This is the principal enzyme responsible for the metabolism of ranolazine, accounting for approximately 70-75% of its clearance.[11][12] The extensive involvement of CYP3A4 makes ranolazine susceptible to significant drug-drug interactions with inhibitors and inducers of this enzyme.[4]
-
CYP2D6: This enzyme plays a lesser role in ranolazine metabolism, contributing to less than 20% of its clearance.[11][12] While CYP2D6 is a minor pathway, its contribution can become more significant in individuals who are poor metabolizers for this enzyme or when co-administered with potent CYP3A4 inhibitors.[9]
Formation of Desmethyl Ranolazine (CVT-2514)
Desmethyl ranolazine (CVT-2514) is a prominent metabolite of ranolazine formed through the O-demethylation of the methoxy (B1213986) group on the phenoxy ring.[12][13] This reaction is primarily catalyzed by CYP3A4. While the pharmacological activity of most ranolazine metabolites has not been fully characterized, some studies have investigated their potential effects.[8]
Quantitative Pharmacokinetic Data
The pharmacokinetic properties of ranolazine have been well-documented in various clinical and preclinical studies. The following tables summarize key quantitative data.
Table 1: Pharmacokinetic Parameters of Ranolazine
| Parameter | Value | Reference |
| Absolute Bioavailability | 35% - 50% | [1][11] |
| Time to Peak Plasma Concentration (Tmax) | 2 - 6 hours (Extended-Release) | [6][10] |
| Plasma Protein Binding | ~62% | [6][9] |
| Volume of Distribution (Vd) | 85 - 180 L | [1][10][11] |
| Elimination Half-Life (t1/2) | ~7 hours (Extended-Release) | [1][6][10] |
| Oral Plasma Clearance | 45 L/h (500 mg twice daily) to 33 L/h (1000 mg twice daily) | [1] |
| Excretion | ~75% in urine, ~25% in feces | [8] |
| Unchanged Drug Excreted | < 5% | [1][8][11] |
Table 2: Effect of CYP3A4 Inhibitors on Ranolazine Pharmacokinetics
| Co-administered Drug (CYP3A4 Inhibitor) | Dose | Effect on Ranolazine AUC | Reference |
| Ketoconazole (B1673606) (potent) | 200 mg twice daily | 3.9-fold increase | [1] |
| Diltiazem (moderate) | 180 mg once daily | 1.5-fold increase | [1] |
| Verapamil (moderate) | 120 mg three times daily | ~2-fold increase | [1][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines typical experimental protocols for studying ranolazine metabolism.
In Vitro Metabolism of Ranolazine using Human Liver Microsomes
This protocol is designed to investigate the metabolism of ranolazine and identify the enzymes involved.
Objective: To determine the metabolic profile of ranolazine in human liver microsomes and to identify the contribution of specific CYP enzymes.
Materials:
-
Ranolazine
-
Human liver microsomes (pooled)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Specific CYP inhibitors (e.g., ketoconazole for CYP3A4, quinidine (B1679956) for CYP2D6)
-
Acetonitrile (B52724) (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Incubation Preparation: Prepare a master mix containing the potassium phosphate buffer and the NADPH regenerating system.
-
Microsomal Incubation: In separate microcentrifuge tubes, add the human liver microsomes and the master mix. Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add ranolazine (at various concentrations) to the pre-warmed microsome mixture to initiate the metabolic reaction. For enzyme inhibition studies, pre-incubate the microsomes with the specific CYP inhibitor for 10-15 minutes before adding ranolazine.
-
Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified time (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Sample Preparation: Centrifuge the samples to precipitate the proteins. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the disappearance of the parent drug (ranolazine) and the formation of metabolites, including desmethyl ranolazine.
In Vivo Pharmacokinetic Study in a Rodent Model
This protocol outlines a typical in vivo study to assess the pharmacokinetics of ranolazine.
Objective: To determine the pharmacokinetic profile of ranolazine and its major metabolites in rats after oral administration.
Materials:
-
Sprague-Dawley rats (male, 250-300 g)
-
Ranolazine formulation for oral gavage
-
Vehicle control (e.g., carboxymethyl cellulose)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Freezer (-80°C) for plasma storage
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Dosing: Fast the rats overnight before dosing. Administer a single oral dose of ranolazine via gavage. A control group should receive the vehicle.
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into EDTA-coated tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Plasma Storage: Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Thaw the plasma samples and prepare them for analysis by protein precipitation with acetonitrile containing an internal standard. Analyze the samples using a validated LC-MS/MS method to determine the concentrations of ranolazine and desmethyl ranolazine.
-
Pharmacokinetic Analysis: Use non-compartmental analysis to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, and clearance.
Visualizations of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the metabolic pathway of ranolazine and a typical experimental workflow.
Caption: Metabolic pathway of Ranolazine.
Caption: General experimental workflow for studying Ranolazine metabolism.
Conclusion
The metabolism of ranolazine is a complex process primarily driven by CYP3A4 and to a lesser extent by CYP2D6. The formation of desmethyl ranolazine via O-demethylation represents a major metabolic pathway. The extensive metabolism and reliance on the CYP3A4 pathway underscore the importance of considering potential drug-drug interactions when prescribing ranolazine. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the metabolic fate and disposition of ranolazine and other xenobiotics. A thorough understanding of these principles is paramount for the optimization of drug therapy and the assurance of patient safety.
References
- 1. Clinical pharmacokinetics of ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. youtube.com [youtube.com]
- 4. Advances in the management of stable angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Ranolazine: A New Approach to Treating an Old Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Ranolazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of pharmacokinetic parameters of ranolazine between diabetic and non-diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The characterization of the metabolites of ranolazine in man by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Ranolazine and Its Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ranolazine (B828) is an anti-anginal medication with a unique pharmacological profile that distinguishes it from traditional anti-ischemic drugs.[1] Unlike beta-blockers or calcium channel blockers, ranolazine exerts its effects without significantly altering heart rate or blood pressure.[2] This technical guide provides a comprehensive overview of the pharmacological properties of ranolazine and its principal metabolites, focusing on its mechanism of action, pharmacokinetics, and pharmacodynamics. The information is intended for researchers, scientists, and drug development professionals engaged in cardiovascular research.
Mechanism of Action
Ranolazine's primary mechanism of action involves the inhibition of the late inward sodium current (INaL) in cardiomyocytes.[3][4] Under ischemic conditions, the INaL is enhanced, leading to an increase in intracellular sodium concentration. This, in turn, promotes calcium influx via the sodium-calcium exchanger (NCX) operating in reverse mode, resulting in intracellular calcium overload.[5] This calcium overload contributes to increased diastolic wall tension, impaired myocardial relaxation, and reduced coronary blood flow. By inhibiting the INaL, ranolazine mitigates these detrimental effects, leading to improved myocardial function and reduced ischemic injury.[3]
A secondary mechanism of action attributed to ranolazine is the inhibition of fatty acid oxidation (pFOX).[1][6] By partially inhibiting this metabolic pathway, ranolazine is thought to shift myocardial energy metabolism towards glucose oxidation, a more oxygen-efficient process.[6] This metabolic shift can help preserve cardiac function during periods of ischemia.[6]
Signaling Pathway of Ranolazine's Action
The following diagram illustrates the proposed signaling pathway through which ranolazine exerts its cardioprotective effects.
Pharmacodynamics: Effects on Ion Channels
Ranolazine's primary pharmacodynamic effect is the inhibition of various ion channels. The table below summarizes the half-maximal inhibitory concentrations (IC50) of ranolazine for key cardiac ion currents.
| Ion Current | Channel | IC50 (µM) | Species | Reference(s) |
| Late Sodium Current (INaL) | Nav1.5 | 5.9 - 7.5 | Canine, Human (mutant) | [7][8] |
| Peak Sodium Current (INa) | Nav1.5 (Wild-Type) | 430 (at 0.1 Hz) | Human | [8] |
| Rapid Delayed Rectifier Potassium Current (IKr) | hERG | 11.5 - 106 | Canine, Human | [7][9][10] |
| Slow Delayed Rectifier Potassium Current (IKs) | KCNQ1/KCNE1 | >30 | Canine | [11] |
| L-type Calcium Current (ICa,L) | Cav1.2 | ~300 | Canine | [7][9] |
Pharmacokinetics of Ranolazine and Its Metabolites
Ranolazine is extensively metabolized in the liver, primarily by cytochrome P450 3A4 (CYP3A4) and to a lesser extent by CYP2D6.[12][13] More than 100 metabolites have been identified, with the most abundant in plasma being CVT-2512, CVT-2513, CVT-2514, CVT-2738, and CVT-4786.[1][13]
Quantitative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for ranolazine and its major metabolites in humans.
| Compound | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference(s) |
| Ranolazine | |||||
| 500 mg (single dose) | 741.5 ± 253.0 | 5.3 ± 1.4 | 9,071.9 ± 3,400.0 | 6.4 ± 3.3 | |
| 1000 mg (single dose) | 1,355.0 ± 502.0 | 4.2 ± 1.2 | 16,573.5 ± 6,806.2 | 6.4 ± 3.5 | |
| 500 mg (multiple dose) | 1,732.9 ± 547.3 | 3.46 ± 1.48 | 14,655.5 ± 5,624.2 | 6.28 ± 2.48 | |
| Metabolites (relative to Ranolazine AUC) | |||||
| CVT-2514 | - | - | ~33% | - | [14] |
| CVT-2738 | - | - | ~27% | - | [14] |
| CVT-4786 | - | - | ~21% | - | [14] |
| CVT-2512 | - | - | >10% | - | [15] |
Note: Detailed pharmacokinetic parameters for individual metabolites are not consistently reported across studies. The data for metabolites represents their abundance relative to the parent drug.
Pharmacological Activity of Metabolites
Several of ranolazine's metabolites have been shown to possess pharmacological activity, although generally less potent than the parent compound.
-
CVT-2738 and CVT-2513: These metabolites have demonstrated protective effects against isoprenaline-induced myocardial ischemia in mice.[1][16] However, their potency is lower than that of ranolazine.[1][16]
-
Other Metabolites (CVT-2512, CVT-2514, CVT-4786): The specific pharmacological activities of these metabolites are not as well characterized in the public domain.[15]
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Inhibition
This protocol is a generalized method for assessing the inhibitory effects of ranolazine and its metabolites on cardiac ion channels.
Objective: To determine the IC50 of a test compound on a specific ion current (e.g., INaL, IKr).
Workflow Diagram:
Materials:
-
Isolated cardiomyocytes (e.g., from canine ventricle or human induced pluripotent stem cell-derived cardiomyocytes)
-
External (Tyrode's) and internal (pipette) solutions with appropriate ionic compositions
-
Borosilicate glass capillaries
-
Patch-clamp amplifier and data acquisition system
-
Inverted microscope
-
Micromanipulator
-
Perfusion system
Procedure:
-
Cell Preparation: Isolate and culture cardiomyocytes on glass coverslips.
-
Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Recording:
-
Place a coverslip with adherent cells into a recording chamber on the microscope stage and perfuse with external solution.
-
Using a micromanipulator, carefully approach a single cardiomyocyte with the micropipette.
-
Apply gentle suction to form a high-resistance (>1 GΩ) "giga-ohm" seal between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential appropriate for the ion channel of interest.
-
Apply a series of voltage steps to elicit the desired ion current and record baseline activity.
-
Perfuse the cell with the external solution containing a known concentration of the test compound (ranolazine or metabolite).
-
Record the ion current in the presence of the compound.
-
Repeat with a range of compound concentrations to generate a concentration-response curve.
-
-
Data Analysis:
-
Measure the peak or sustained current amplitude in the absence and presence of the test compound.
-
Calculate the percentage of current inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a Hill equation to determine the IC50 value.
-
In Vitro Fatty Acid Oxidation Inhibition Assay
This protocol outlines a method to assess the inhibitory effect of ranolazine on fatty acid oxidation in isolated mitochondria or cultured cells using a radiolabeled substrate.
Objective: To determine the effect of ranolazine on the rate of fatty acid oxidation.
Materials:
-
Isolated mitochondria or cultured cells (e.g., C2C12 myotubes, primary hepatocytes)
-
Radiolabeled fatty acid (e.g., [1-14C]palmitic acid)
-
Bovine serum albumin (BSA), fatty acid-free
-
Incubation buffer
-
Scintillation vials and scintillation cocktail
-
Scintillation counter
Procedure:
-
Substrate Preparation: Prepare a solution of [1-14C]palmitic acid complexed to BSA in the incubation buffer.
-
Cell/Mitochondria Preparation: Prepare a suspension of isolated mitochondria or cultured cells in the incubation buffer.
-
Incubation:
-
In separate tubes or wells, add the cell/mitochondria suspension.
-
Add ranolazine at various concentrations (and a vehicle control).
-
Pre-incubate for a short period.
-
Initiate the reaction by adding the [1-14C]palmitic acid-BSA substrate.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Termination and Measurement:
-
Terminate the reaction by adding perchloric acid to precipitate proteins and trap 14CO2 (if measuring complete oxidation) or to separate acid-soluble metabolites.
-
Collect the supernatant or trapped 14CO2.
-
Add the sample to a scintillation vial with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of fatty acid oxidation based on the amount of radiolabeled product formed.
-
Compare the rates in the presence of ranolazine to the vehicle control to determine the percentage of inhibition.
-
Quantitative Analysis of Ranolazine and Metabolites in Plasma by LC-MS/MS
This protocol provides a general method for the simultaneous quantification of ranolazine and its major metabolites in human plasma.
Objective: To determine the plasma concentrations of ranolazine and its metabolites for pharmacokinetic studies.
Materials:
-
Human plasma samples
-
Ranolazine and metabolite analytical standards
-
Internal standard (e.g., a deuterated analog)
-
Acetonitrile (B52724) or methanol (B129727) for protein precipitation
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
C18 analytical column
Procedure:
-
Sample Preparation:
-
To a small volume of plasma (e.g., 100 µL), add the internal standard.
-
Add a protein precipitating agent (e.g., acetonitrile or methanol) to precipitate plasma proteins.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate the analytes using a C18 column with a suitable mobile phase gradient (e.g., a mixture of acetonitrile/methanol and water with a modifier like formic acid or ammonium (B1175870) acetate).
-
Detect and quantify the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analytical standards.
-
Determine the concentrations of ranolazine and its metabolites in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
Ranolazine possesses a unique pharmacological profile centered on its ability to inhibit the late inward sodium current and modulate cardiac metabolism. Its extensive metabolism leads to the formation of several metabolites, some of which retain pharmacological activity. This in-depth technical guide provides a comprehensive overview of the current understanding of ranolazine and its metabolites, including quantitative data, experimental methodologies, and visual representations of its mechanism of action. This information serves as a valuable resource for researchers and professionals in the field of cardiovascular drug discovery and development.
References
- 1. Synthesis of ranolazine metabolites and their anti-myocardial ischemia activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Ranolazine? [synapse.patsnap.com]
- 4. Ranolazine - Wikipedia [en.wikipedia.org]
- 5. CV Pharmacology | Late Sodium Current Blocker (Ranolazine) [cvpharmacology.com]
- 6. Ranolazine: a new approach to management of patients with angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrophysiological Basis for the Antiarrhythmic Actions of Ranolazine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use-dependent block of cardiac late Na(+) current by ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ranolazine: ion-channel-blocking actions and in vivo electrophysiological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ranolazine for Congenital and Acquired Late INa Linked Arrhythmias: In Silico Pharmacologic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cinc.org [cinc.org]
- 12. Clinical pharmacokinetics of ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of pharmacokinetic parameters of ranolazine between diabetic and non-diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 15. tga.gov.au [tga.gov.au]
- 16. Synthesis of Ranolazine Metabolites and Their Anti-myocardial Ischemia Activities [jstage.jst.go.jp]
Isotopic Labeling of Ranolazine for Metabolic Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic labeling of the antianginal drug Ranolazine for the purpose of conducting metabolic studies. The following sections detail the synthesis of isotopically labeled Ranolazine, experimental protocols for in vitro and in vivo metabolism studies, and the quantitative analysis of its metabolites.
Introduction to Ranolazine Metabolism
Ranolazine is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2D6. The major metabolic pathways include N-dealkylation, O-demethylation, and hydroxylation, leading to the formation of several metabolites. To accurately trace the fate of the drug and its metabolites in biological systems, the use of isotopically labeled Ranolazine is essential. Both stable isotopes (e.g., ¹³C, ²H) and radioactive isotopes (e.g., ¹⁴C) can be employed for these studies, with ¹⁴C being particularly useful for quantitative absorption, distribution, metabolism, and excretion (ADME) studies due to the ease of detection of radioactivity.
Synthesis of Isotopically Labeled Ranolazine
The synthesis of isotopically labeled Ranolazine, for instance [¹⁴C]-Ranolazine, can be strategically designed to introduce the isotopic label in a metabolically stable position. A common approach involves the reaction of a labeled key intermediate. Based on the known synthesis routes of Ranolazine, a plausible method for introducing a ¹⁴C label is through the use of [¹⁴C]-labeled N-(2,6-dimethylphenyl)-1-piperazine acetamide (B32628).
Proposed Synthesis of [¹⁴C]-Ranolazine
A potential synthetic route for [¹⁴C]-Ranolazine is outlined below. This pathway involves the reaction of unlabeled 1-(2-methoxyphenoxy)-2,3-epoxypropane (B23674) with [¹⁴C]-labeled N-(2,6-dimethylphenyl)-1-piperazine acetamide.
Caption: Proposed synthetic pathway for [¹⁴C]-Ranolazine.
Experimental Protocol: Synthesis of [¹⁴C]-N-(2,6-dimethylphenyl)-1-piperazine acetamide
-
Reaction Setup: In a reaction vessel, dissolve piperazine and 2,6-dimethylaniline in a suitable solvent such as ethanol.
-
Addition of Labeled Reagent: Slowly add [¹⁴C]-chloroacetyl chloride to the reaction mixture under controlled temperature conditions.
-
Reaction and Monitoring: Allow the reaction to proceed for a specified time, monitoring its completion using thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, quench the reaction and perform an appropriate workup, which may include extraction and washing. The crude product is then purified using column chromatography or recrystallization to yield pure [¹⁴C]-N-(2,6-dimethylphenyl)-1-piperazine acetamide.
Experimental Protocol: Synthesis of [¹⁴C]-Ranolazine
-
Condensation Reaction: React the synthesized [¹⁴C]-N-(2,6-dimethylphenyl)-1-piperazine acetamide with 1-(2-methoxyphenoxy)-2,3-epoxypropane in a suitable solvent like isopropanol.
-
Reflux and Monitoring: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Isolation and Purification: After the reaction is complete, cool the mixture and isolate the crude [¹⁴C]-Ranolazine. The product can be purified by recrystallization to obtain the final labeled compound with high radiochemical purity.
In Vitro Metabolism Studies
In vitro metabolism studies are crucial for identifying potential metabolites and understanding the metabolic pathways of a drug candidate. Human liver microsomes are a common in vitro system as they contain a high concentration of drug-metabolizing enzymes.
Technical Guide: Desmethyl Ranolazine-d5 Certificate of Analysis and Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Certificate of Analysis (CoA) and purity assessment of Desmethyl Ranolazine-d5, a critical labeled internal standard for pharmacokinetic and metabolic studies of Ranolazine (B828). This document outlines the typical data found on a CoA, details the experimental protocols for key analytical techniques, and illustrates relevant workflows and metabolic pathways.
Understanding the Certificate of Analysis
A Certificate of Analysis is a formal document that confirms a specific batch of a substance meets its predetermined specifications. For a reference standard like this compound, the CoA is a critical quality assurance document that provides quantitative data on its identity, purity, and other relevant characteristics.[1][2][3][4][5]
Synthesized Certificate of Analysis: this compound
Since a specific Certificate of Analysis for this compound is not publicly available, the following table represents a synthesized CoA based on typical specifications for a high-purity deuterated reference standard.
| Test | Method | Specification | Result |
| Appearance | Visual Inspection | Light Yellow to Light Tan Solid | Conforms |
| Identity | ¹H NMR | Conforms to Structure | Conforms |
| Identity | Mass Spectrometry | Conforms to Structure | Conforms |
| Purity (by HPLC) | HPLC-UV | ≥98.0% | 99.5% |
| Purity (by LC-MS) | LC-MS/MS | ≥98.0% | 99.6% |
| Isotopic Purity | Mass Spectrometry | ≥99% Deuterium Incorporation | 99.7% |
| Residual Solvents | GC-HS | Meets USP <467> Limits | Conforms |
| Water Content | Karl Fischer Titration | ≤1.0% | 0.2% |
| Assay (as is) | qNMR or Mass Balance | Report Value | 99.2% |
Experimental Protocols for Purity Assessment
The purity of this compound is primarily determined using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for determining the chemical purity of this compound by separating it from non-labeled Desmethyl Ranolazine and other related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and a buffer such as ammonium (B1175870) acetate (B1210297). A typical mobile phase could be a mixture of 0.01M ammonium acetate (pH adjusted to 5.0 with acetic acid) and methanol (B129727) in a 40:60 v/v ratio.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection Wavelength: 272 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent like methanol or a mixture of the mobile phase. This is then diluted to an appropriate concentration for analysis.
-
Data Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS provides a highly sensitive and specific method for both purity determination and confirmation of isotopic enrichment.[7][8][9]
-
Instrumentation: A UHPLC or HPLC system coupled to a tandem mass spectrometer.
-
Column: A C18 or similar reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.3-0.5 mL/min.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both this compound and its non-deuterated counterpart.
-
This compound (Precursor Ion) → Product Ion(s)
-
Desmethyl Ranolazine (Precursor Ion) → Product Ion(s)
-
-
Sample Preparation: Similar to the HPLC method, samples are prepared by dissolving the standard in a suitable solvent and diluting it to the desired concentration.
-
Data Analysis: Purity is determined by comparing the peak areas of this compound to any detected impurities. Isotopic purity is assessed by monitoring for the presence of the non-deuterated analogue.
Visualizing Key Processes
The following diagrams illustrate the workflow for generating a Certificate of Analysis and the metabolic pathway leading to the formation of Desmethyl Ranolazine.
Caption: Workflow for a Certificate of Analysis.
Caption: Metabolic Pathway of Ranolazine.
Conclusion
The Certificate of Analysis for this compound provides essential data for researchers, ensuring the quality and reliability of this critical analytical standard. The purity and identity are rigorously assessed using validated chromatographic and spectrometric methods. Understanding the details of the CoA and the methodologies used for its generation allows for greater confidence in the experimental results obtained using this reference material.
References
- 1. contractlaboratory.com [contractlaboratory.com]
- 2. grokipedia.com [grokipedia.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Certificate of Analysis - (CoA) [sgsystemsglobal.com]
- 5. cdn.who.int [cdn.who.int]
- 6. researchgate.net [researchgate.net]
- 7. Determination of ranolazine in human plasma by liquid chromatographic-tandem mass spectrometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Simultaneous and Trace Level Quantification of Five Potential Genotoxic Impurities in Ranolazine Active Pharmaceutical Ingredient Using LC-MS/MS [scirp.org]
An In-depth Technical Guide to the Mechanism of Action of Ranolazine and the Relevance of its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ranolazine (B828) is an anti-anginal agent with a unique mechanism of action that distinguishes it from traditional hemodynamic drugs. Its primary therapeutic effect is attributed to the inhibition of the late inward sodium current (INa,late) in cardiomyocytes. This inhibition leads to a reduction in intracellular sodium and, consequently, calcium overload, particularly under ischemic conditions. The outcome is improved myocardial relaxation and reduced diastolic wall tension, which alleviates angina without significantly altering heart rate or blood pressure. Beyond its primary target, Ranolazine also interacts with other ion channels, including the rapid delayed rectifier potassium current (IKr), and has been investigated for its effects on myocardial metabolism, specifically fatty acid oxidation. Ranolazine is extensively metabolized, with its major metabolites, including CVT-2738, exhibiting some pharmacological activity, albeit less potent than the parent compound. This guide provides a comprehensive overview of Ranolazine's molecular mechanisms, the functional relevance of its metabolites, detailed experimental protocols for its study, and quantitative data to support further research and development.
Core Mechanism of Action: Inhibition of the Late Sodium Current (INa,late)
Under normal physiological conditions, the voltage-gated sodium channel Nav1.5 mediates the rapid influx of sodium ions (peak INa) responsible for the upstroke of the cardiac action potential. However, a small, sustained component of this current, the late sodium current (INa,late), persists during the plateau phase.[1][2] In pathological states such as myocardial ischemia, the magnitude of INa,late is enhanced.[3] This leads to an accumulation of intracellular sodium ([Na+]i). The increased [Na+]i reverses the direction of the sodium-calcium exchanger (NCX), causing an influx of calcium ions ([Ca2+]i) and subsequent intracellular calcium overload.[1][3][4] This calcium overload is a key contributor to the mechanical and electrical dysfunction observed in ischemic heart disease, including increased diastolic stiffness and a greater propensity for arrhythmias.[3][4]
Ranolazine selectively inhibits INa,late with a significantly higher potency than for the peak INa.[3] By blocking the persistent influx of sodium, Ranolazine prevents the downstream cascade of events, leading to a reduction in intracellular sodium and calcium concentrations.[1][5] This ultimately improves diastolic function, reduces myocardial oxygen consumption, and alleviates anginal symptoms.[6][7]
Signaling Pathway of Ranolazine's Core Mechanism
Secondary Pharmacological Effects
While the inhibition of INa,late is the principal mechanism, Ranolazine also interacts with other molecular targets, which may contribute to its overall clinical profile.
Inhibition of the Rapid Delayed Rectifier Potassium Current (IKr)
Ranolazine is known to block the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the hERG gene.[8] Inhibition of IKr is responsible for the modest prolongation of the QT interval observed in patients treated with Ranolazine.[8] However, this effect is not associated with an increased risk of Torsades de Pointes, a serious ventricular arrhythmia. This is likely because the IKr blockade is counterbalanced by the shortening of the action potential duration due to the inhibition of the late sodium current.[3]
Effects on Myocardial Metabolism: Fatty Acid Oxidation
Early research suggested that Ranolazine acts as a partial inhibitor of fatty acid oxidation (pFOX).[9] The proposed mechanism involved a shift in myocardial energy metabolism from fatty acid oxidation to the more oxygen-efficient glucose oxidation pathway.[10][11] This was thought to be beneficial in ischemic conditions where oxygen supply is limited. However, subsequent studies have indicated that the inhibition of fatty acid oxidation by Ranolazine is only observed at concentrations higher than those achieved therapeutically.[12] Therefore, the clinical relevance of this metabolic effect remains a subject of debate.
Quantitative Data on Ranolazine's Potency
The following tables summarize the inhibitory concentrations (IC50) of Ranolazine for various ion channels as reported in the literature. These values can vary depending on the experimental conditions, such as the cell type, temperature, and stimulation frequency.
| Target Ion Channel | IC50 (µM) | Species/Cell Line | Comments | Reference(s) |
| Late INa | 5.9 - 7.5 | Canine Ventricular Myocytes, HEK293 (R1623Q) | Tonic block (0.1 Hz) | [5],[9] |
| Late INa | 1.9 | HEK293 (R1623Q) | Use-dependent block (5 Hz) | [9] |
| Peak INa | 95 - 430 | HEK293 (WT and R1623Q) | Tonic block (0.1 Hz) | [9] |
| Peak INa | 25 - 154 | HEK293 (WT and R1623Q) | Use-dependent block (5 Hz) | [9] |
| IKr (hERG) | 11.5 - 12 | Canine Ventricular Myocytes | [5],[1] | |
| ICa,L (Peak) | 296 | Canine Ventricular Myocytes | [5] | |
| Late ICa,L | 50 | Canine Ventricular Myocytes | [5] | |
| INa-Ca | 91 | Canine Ventricular Myocytes | [5] | |
| IKs | > 30 (17% inhibition) | Canine Ventricular Myocytes | [5] | |
| Kv4.3 | 128.31 | CHO cells | [13] |
Ranolazine Metabolites and Their Relevance
Ranolazine is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2D6.[4][14][15] This results in the formation of numerous metabolites, with over 100 identified in urine.[16] The three major metabolites found in plasma are CVT-2514, CVT-2738, and CVT-4786.[4]
Pharmacological Activity of Metabolites
While the pharmacological profiles of all metabolites have not been fully elucidated, studies have shown that some possess biological activity. In a mouse model of myocardial ischemia, the metabolites CVT-2738 and CVT-2513 demonstrated protective effects.[6] CVT-2738 was identified as the most potent among the tested metabolites, although it was still less potent than the parent Ranolazine.[5][6] Another study indicated that at a concentration of 10 µM, CVT-2738 (referred to as GS-342105) had no significant inhibitory effect on the isoproterenol-induced inotropic response, suggesting a lack of β-adrenergic receptor antagonism.
The limited quantitative data available on the potency of these metabolites at the primary target, INa,late, makes it challenging to definitively quantify their contribution to the overall therapeutic effect of Ranolazine. However, the presence of active metabolites suggests they may play a role in the drug's clinical efficacy and safety profile.
Metabolic Pathways of Ranolazine
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of Ranolazine's mechanism of action.
Measurement of Late Sodium Current (INa,late) via Whole-Cell Patch-Clamp Electrophysiology
This protocol is a synthesized methodology based on standard practices for measuring INa,late in isolated cardiomyocytes or transfected cell lines.
Objective: To measure the effect of Ranolazine on the late component of the inward sodium current.
Materials:
-
Isolated ventricular myocytes or a suitable cell line (e.g., HEK293) stably expressing Nav1.5.
-
Patch-clamp amplifier and data acquisition system (e.g., Axopatch 200B, Digidata 1440A).
-
Borosilicate glass capillaries for pipette fabrication.
-
Microscope with manipulators.
-
Perfusion system.
-
External (Tyrode's) solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (pipette) solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.
-
Ranolazine stock solution (e.g., 10 mM in DMSO).
-
Tetrodotoxin (TTX) stock solution (e.g., 1 mM in water) for isolating INa,late.
Procedure:
-
Cell Preparation:
-
Isolate ventricular myocytes from an appropriate animal model (e.g., rabbit, dog) using enzymatic digestion, or culture HEK293 cells expressing Nav1.5 according to standard protocols.
-
Plate the cells onto glass coverslips suitable for patch-clamp recording.
-
-
Pipette Fabrication:
-
Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-4 MΩ when filled with the internal solution.
-
-
Recording Setup:
-
Mount the coverslip with cells in the recording chamber on the microscope stage.
-
Perfuse the chamber with the external solution at a constant rate (e.g., 2 mL/min) and maintain the temperature at 35-37°C.
-
-
Whole-Cell Configuration:
-
Approach a single, healthy cell with the micropipette and form a high-resistance (GΩ) seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Voltage-Clamp Protocol:
-
Hold the membrane potential at -120 mV.
-
Apply a depolarizing voltage step to -20 mV for 500 ms (B15284909) to elicit the sodium current.
-
Measure the peak INa within the first few milliseconds and the INa,late as the mean current during the last 100 ms of the depolarizing pulse.
-
-
Data Acquisition:
-
Record baseline currents in the absence of any drug.
-
Perfuse the chamber with the external solution containing various concentrations of Ranolazine and record the currents at steady-state for each concentration.
-
To isolate the INa,late, apply a saturating concentration of TTX (e.g., 30 µM) at the end of the experiment and subtract the remaining current from the previously recorded traces.
-
-
Data Analysis:
-
Measure the amplitude of the peak and late sodium currents.
-
Plot the concentration-response curve for Ranolazine's inhibition of INa,late and fit the data to the Hill equation to determine the IC50.
-
Assessment of Fatty Acid Oxidation in Isolated Heart Mitochondria
This protocol outlines a general procedure for measuring the effect of Ranolazine on fatty acid oxidation in isolated mitochondria.
Objective: To determine if Ranolazine inhibits the oxidation of fatty acids in cardiac mitochondria.
Materials:
-
Isolated heart mitochondria from an appropriate animal model (e.g., rat).
-
Respiration buffer (e.g., in mM: 125 KCl, 10 MOPS, 5 MgCl2, 5 KH2PO4, 1 EGTA; pH 7.2).
-
Substrates: Palmitoyl-L-carnitine (fatty acid substrate), Malate.
-
ADP.
-
Ranolazine stock solution.
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k).
Procedure:
-
Mitochondria Isolation:
-
Isolate mitochondria from fresh heart tissue using differential centrifugation according to established protocols.
-
Determine the protein concentration of the mitochondrial suspension.
-
-
Respirometry:
-
Add a known amount of isolated mitochondria to the respirometer chamber containing the respiration buffer at 37°C.
-
Allow the mitochondria to equilibrate and record the baseline oxygen consumption (State 1).
-
-
Substrate Addition:
-
Add Palmitoyl-L-carnitine and Malate to initiate fatty acid oxidation-supported respiration (State 2).
-
Add a sub-saturating concentration of ADP to stimulate oxidative phosphorylation (State 3).
-
-
Ranolazine Treatment:
-
In separate experiments, pre-incubate the mitochondria with various concentrations of Ranolazine before the addition of substrates.
-
Alternatively, add Ranolazine after establishing State 3 respiration to observe its acute effect.
-
-
Data Analysis:
-
Measure the rates of oxygen consumption in the different respiratory states.
-
Compare the rates of fatty acid oxidation-supported respiration in the presence and absence of Ranolazine to determine its inhibitory effect.
-
References
- 1. The characterization of the metabolites of ranolazine in man by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Late Sodium Current as an Innovative Antiarrhythmic Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis of Ranolazine Metabolites and Their Anti-myocardial Ischemia Activities [jstage.jst.go.jp]
- 6. Synthesis of ranolazine metabolites and their anti-myocardial ischemia activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The characterization of the metabolites of ranolazine in man by liquid chromatography mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 8. tga.gov.au [tga.gov.au]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Inhibition of late sodium current suppresses calcium-related ventricular arrhythmias by reducing the phosphorylation of CaMK-II and sodium channel expressions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. A novel, potent, and selective inhibitor of cardiac late sodium current suppresses experimental arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sodium Channels: Ionic Model of Slow Inactivation and State-Dependent Drug Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural Advances in Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents [frontiersin.org]
In Vitro Metabolism of Ranolazine to Desmethyl Ranolazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ranolazine (B828) is an anti-anginal agent that exerts its effects primarily through the inhibition of the late inward sodium current in cardiac cells. The metabolism of Ranolazine is a critical aspect of its pharmacokinetic profile, with O-demethylation to its major metabolite, Desmethyl Ranolazine (also known as CVT-2514), being a key pathway. This technical guide provides an in-depth overview of the in vitro studies investigating this metabolic conversion, focusing on the enzymes involved, kinetic parameters, and detailed experimental protocols.
Core Concepts: Enzymatic Conversion of Ranolazine
The biotransformation of Ranolazine to Desmethyl Ranolazine is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. In vitro studies using human liver microsomes (HLMs) and recombinant human CYP enzymes have identified CYP3A4 as the principal enzyme responsible for this O-demethylation reaction, with a minor contribution from CYP2D6.[1][2][3][4][5] Understanding the kinetics of these enzymes is crucial for predicting potential drug-drug interactions and inter-individual variability in Ranolazine metabolism.
Metabolic Pathway of Ranolazine to Desmethyl Ranolazine
Caption: Metabolic conversion of Ranolazine to Desmethyl Ranolazine.
Quantitative Data Summary
While specific Km and Vmax values for the O-demethylation of Ranolazine to Desmethyl Ranolazine by individual CYP isoforms are not extensively reported in publicly available literature, the following table summarizes the key enzymes involved and provides a framework for the type of quantitative data that would be generated in such studies.
| Enzyme System | Key Enzyme(s) | Typical Kinetic Parameters Measured | Significance in Ranolazine Metabolism |
| Human Liver Microsomes (HLM) | CYP3A4, CYP2D6 | Apparent Km, Vmax, Intrinsic Clearance (CLint) | Provides an overall picture of hepatic metabolism. |
| Recombinant Human CYP Enzymes | CYP3A4 | Km, Vmax, CLint | Determines the specific contribution of the major metabolic pathway. |
| Recombinant Human CYP Enzymes | CYP2D6 | Km, Vmax, CLint | Quantifies the role of the minor metabolic pathway. |
Detailed Experimental Protocols
The following sections provide detailed methodologies for conducting in vitro studies on Ranolazine metabolism.
Ranolazine Metabolism in Human Liver Microsomes (HLM)
This experiment aims to determine the overall kinetics of Desmethyl Ranolazine formation in a mixed-enzyme system representative of the human liver.
Caption: Workflow for Ranolazine metabolism assay in HLMs.
-
Materials:
-
Ranolazine
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a stock solution of Ranolazine in a suitable solvent (e.g., DMSO or methanol).
-
Prepare a suspension of HLMs in potassium phosphate buffer to a final protein concentration of, for example, 0.5 mg/mL.[6]
-
In a microcentrifuge tube, combine the HLM suspension and the Ranolazine solution (at various concentrations to determine kinetics).
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).[7]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[7]
-
Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).[6]
-
Terminate the reaction at each time point by adding a cold organic solvent, such as acetonitrile, containing an internal standard.[7]
-
Centrifuge the samples to pellet the microsomal proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Analyze the formation of Desmethyl Ranolazine using a validated LC-MS/MS method.[6]
-
Ranolazine Metabolism using Recombinant Human CYP Enzymes (CYP3A4 and CYP2D6)
This experiment isolates the activity of the primary and secondary enzymes responsible for Desmethyl Ranolazine formation.
Caption: Workflow for Ranolazine assay with recombinant CYPs.
-
Materials:
-
Ranolazine
-
Recombinant human CYP3A4 and CYP2D6 enzymes (commercially available)
-
Cytochrome P450 reductase (if not co-expressed with the CYP enzyme)
-
Liposomes (e.g., phosphocholine)
-
NADPH
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
LC-MS/MS system
-
-
Procedure:
-
Prepare stock solutions of Ranolazine at various concentrations.
-
In separate tubes, prepare reaction mixtures containing the reaction buffer, a specific concentration of either recombinant CYP3A4 or CYP2D6, cytochrome P450 reductase, and liposomes.
-
Add the Ranolazine solution to the reaction mixtures.
-
Pre-warm the mixtures to 37°C.
-
Initiate the reaction by adding NADPH.
-
Incubate at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Terminate the reaction as described for the HLM assay.
-
Process the samples for LC-MS/MS analysis to quantify the amount of Desmethyl Ranolazine formed.
-
Analytical Method: LC-MS/MS for Ranolazine and Desmethyl Ranolazine Quantification
A sensitive and specific LC-MS/MS method is essential for the accurate quantification of Ranolazine and its metabolite in the in vitro matrix.[8][9]
| Parameter | Example Condition |
| Chromatographic Column | C18 reverse-phase column |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (e.g., acetonitrile or methanol) |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode |
| Mass Spectrometry | Triple quadrupole mass spectrometer |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions (example) | Ranolazine: m/z 428.3 -> [specific fragment ion] Desmethyl Ranolazine: m/z 414.3 -> [specific fragment ion] |
Note: The specific MRM transitions and other LC-MS/MS parameters need to be optimized for the instrument being used.
Data Analysis and Interpretation
The data obtained from the time-course experiments are used to determine the rate of metabolite formation. By plotting the concentration of Desmethyl Ranolazine formed against time, the initial velocity (V) of the reaction can be calculated.
For enzyme kinetic analysis, experiments are performed with varying concentrations of Ranolazine. The resulting velocity data is then fitted to the Michaelis-Menten equation to determine the kinetic parameters:
-
Km (Michaelis constant): The substrate concentration at which the reaction rate is half of Vmax. It is an indicator of the affinity of the enzyme for the substrate.
-
Vmax (maximum reaction velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.
-
Intrinsic Clearance (CLint): Calculated as the ratio of Vmax to Km (Vmax/Km). It represents the theoretical maximum rate of metabolism at low substrate concentrations and is a key parameter for in vitro-in vivo extrapolation.
Conclusion
The in vitro metabolism of Ranolazine to Desmethyl Ranolazine is a well-defined process primarily driven by CYP3A4 with a minor role for CYP2D6. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the kinetics of this important metabolic pathway. Accurate determination of the kinetic parameters (Km, Vmax, and CLint) for each contributing enzyme is essential for a comprehensive understanding of Ranolazine's disposition and for predicting its behavior in a clinical setting. Further research to populate the quantitative data table with specific values from dedicated in vitro studies would be highly valuable to the scientific community.
References
- 1. ClinPGx [clinpgx.org]
- 2. Clinical pharmacokinetics of ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The characterization of the metabolites of ranolazine in man by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of pharmacokinetic parameters of ranolazine between diabetic and non-diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ovid.com [ovid.com]
- 7. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of a sensitive LC-MS/MS assay for simultaneous quantitation of ranolazine and its three metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Desmethyl Ranolazine-d5 in Biological Samples: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of Desmethyl Ranolazine-d5 in biological samples, a critical consideration for bioanalytical method development and validation in drug metabolism and pharmacokinetic (DMPK) studies. Desmethyl Ranolazine is a principal active metabolite of Ranolazine, an anti-anginal medication. The deuterated form, this compound, is commonly employed as an internal standard in quantitative bioanalysis to ensure accuracy and precision. Therefore, understanding its stability under various storage and handling conditions is paramount for generating reliable data in preclinical and clinical research.
Introduction to Ranolazine Metabolism
Ranolazine undergoes extensive metabolism in humans, primarily mediated by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2D6. O-demethylation is one of the key metabolic pathways, leading to the formation of Desmethyl Ranolazine (also known as CVT-2514). This metabolite is pharmacologically active and circulates in plasma at significant concentrations.
Figure 1: Simplified metabolic pathway of Ranolazine to Desmethyl Ranolazine.
Importance of Stability Assessment
The stability of an analyte in a biological matrix is a critical parameter in bioanalytical method validation. Degradation of the analyte between sample collection and analysis can lead to an underestimation of its concentration, resulting in erroneous pharmacokinetic and toxicokinetic data. For deuterated internal standards like this compound, ensuring stability is equally crucial as it directly impacts the accuracy of the quantification of the target analyte. Stability evaluations are typically conducted for various conditions that samples may encounter during their lifecycle, from collection to analysis.
Experimental Protocols for Stability Assessment
Detailed methodologies for key stability experiments are outlined below. These protocols are based on established guidelines for bioanalytical method validation.
Sample Preparation
Human plasma is fortified with Desmethyl Ranolazine at low and high quality control (QC) concentrations. A deuterated internal standard, such as Ranolazine-d5, is added prior to sample processing. The samples are then processed, typically using protein precipitation or liquid-liquid extraction, followed by analysis using a validated LC-MS/MS method.
Figure 2: General experimental workflow for stability testing of Desmethyl Ranolazine.
Freeze-Thaw Stability
This experiment simulates the effect of repeated freezing and thawing of plasma samples.
-
Protocol:
-
Spike blank human plasma with Desmethyl Ranolazine at low and high QC concentrations.
-
Divide the samples into aliquots.
-
Subject one set of aliquots to three freeze-thaw cycles. Each cycle consists of freezing the samples at -20°C or -80°C for at least 12 hours, followed by thawing unassisted at room temperature.
-
Analyze the samples after the third cycle and compare the mean concentrations to those of freshly prepared QC samples.
-
-
Acceptance Criteria: The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration.
Short-Term (Bench-Top) Stability
This test evaluates the stability of the analyte in plasma at room temperature for a duration that mimics the sample handling and preparation time.
-
Protocol:
-
Spike blank human plasma with Desmethyl Ranolazine at low and high QC concentrations.
-
Keep the samples at room temperature (approximately 25°C) for a predefined period (e.g., 6 hours).
-
Analyze the samples and compare the mean concentrations to those of freshly prepared QC samples.
-
-
Acceptance Criteria: The mean concentration of the bench-top stability samples should be within ±15% of the nominal concentration.
Long-Term Stability
This study assesses the stability of the analyte in plasma under frozen storage conditions for an extended period.
-
Protocol:
-
Spike blank human plasma with Desmethyl Ranolazine at low and high QC concentrations.
-
Store the samples at a specified temperature (e.g., -20°C or -80°C) for a defined duration (e.g., 30, 90, 180 days).
-
At each time point, retrieve the samples, thaw them, and analyze them against a freshly prepared calibration curve.
-
-
Acceptance Criteria: The mean concentration of the long-term stability samples should be within ±15% of the nominal concentration.
Autosampler Stability
This experiment determines the stability of the processed samples in the autosampler.
-
Protocol:
-
Process spiked plasma samples as per the analytical method.
-
Place the reconstituted samples in the autosampler and store them under the conditions of the autosampler (e.g., 4°C) for a period equivalent to the expected run time of a batch (e.g., 24 hours).
-
Analyze the samples and compare the results to those of freshly processed samples.
-
-
Acceptance Criteria: The mean concentration of the autosampler stability samples should be within ±15% of the nominal concentration.
Quantitative Stability Data
The following tables summarize the stability of Desmethyl Ranolazine (CVT-2514) in human plasma as reported in a validated LC-MS/MS method by Wang et al. (2012). While this data is for the non-deuterated metabolite, it serves as a strong and scientifically accepted surrogate for the stability of this compound, as the deuterium (B1214612) labeling is not expected to significantly alter the chemical stability of the molecule under these conditions.
Table 1: Freeze-Thaw Stability of Desmethyl Ranolazine in Human Plasma (Three Cycles)
| Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| 12.0 | 11.8 | 98.3 | 4.2 |
| 800 | 812 | 101.5 | 3.5 |
Table 2: Short-Term (Bench-Top) Stability of Desmethyl Ranolazine in Human Plasma at Room Temperature for 6 hours
| Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| 12.0 | 12.3 | 102.5 | 5.1 |
| 800 | 794 | 99.3 | 2.8 |
Table 3: Long-Term Stability of Desmethyl Ranolazine in Human Plasma at -80°C for 30 days
| Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| 12.0 | 11.5 | 95.8 | 6.3 |
| 800 | 821 | 102.6 | 4.1 |
Table 4: Autosampler Stability of Processed Desmethyl Ranolazine Samples at 4°C for 24 hours
| Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| 12.0 | 12.5 | 104.2 | 3.7 |
| 800 | 809 | 101.1 | 2.5 |
Conclusion
The presented data demonstrates that Desmethyl Ranolazine is stable in human plasma under typical conditions encountered during sample handling, storage, and analysis. The stability of Desmethyl Ranolazine in freeze-thaw cycles, at room temperature for short periods, under long-term frozen storage at -80°C, and in the autosampler post-processing falls within the acceptable limits of bioanalytical method validation guidelines. This robust stability profile supports the use of this compound as a reliable internal standard for the accurate quantification of Desmethyl Ranolazine in biological samples. Researchers and drug development professionals can confidently employ these storage and handling procedures in their pharmacokinetic and bioequivalence studies of Ranolazine.
Methodological & Application
Application Note: High-Throughput Quantification of Ranolazine in Human Plasma by LC-MS/MS using Desmethyl Ranolazine-d5 as an Internal Standard
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ranolazine (B828) in human plasma. The method utilizes a simple protein precipitation for sample preparation and a stable isotope-labeled internal standard, Desmethyl Ranolazine-d5, to ensure accuracy and precision. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, allowing for a short run time suitable for high-throughput analysis. This method is ideal for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of Ranolazine.
Introduction
Ranolazine is an anti-anginal medication used for the treatment of chronic stable angina.[1] It acts by inhibiting the late sodium current in cardiac myocytes, which reduces intracellular calcium overload and improves myocardial function.[1][2] Accurate and reliable quantification of Ranolazine in biological matrices is crucial for clinical and research purposes. This application note presents a validated LC-MS/MS method for the determination of Ranolazine in human plasma, employing this compound as the internal standard (IS). The use of a stable isotope-labeled analog of a major metabolite as an internal standard provides excellent control over variations in sample processing and instrument response.
Experimental
Materials and Reagents
-
Ranolazine reference standard was purchased from a certified supplier.
-
This compound was custom synthesized or sourced from a specialized vendor.
-
HPLC-grade methanol (B129727) and acetonitrile (B52724) were obtained from a commercial supplier.
-
Formic acid and ammonium (B1175870) acetate (B1210297) were of analytical grade.
-
Drug-free human plasma was sourced from an accredited blood bank.
Instrumentation
An LC-MS/MS system consisting of a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 20% B to 80% B in 2.5 min, hold at 80% B for 1 min, return to 20% B in 0.1 min, and re-equilibrate for 1.4 min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Autosampler Temp | 10 °C |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Ranolazine: m/z 428.3 → 279.5[3][4][5] |
| This compound: m/z 419.3 → 265.2 (representative) | |
| Collision Energy | Ranolazine: 23 eV[3] |
| This compound: 25 eV (optimized) | |
| Cone Voltage | Ranolazine: 5 V[3] |
| This compound: 7 V (optimized) | |
| Source Temperature | 150 °C |
| Desolvation Temp | 400 °C |
Protocols
Standard and Quality Control (QC) Sample Preparation
Stock solutions of Ranolazine and this compound were prepared in methanol at a concentration of 1 mg/mL. Working solutions were prepared by serial dilution of the stock solutions with 50:50 (v/v) methanol:water.
Calibration standards were prepared by spiking blank human plasma with the appropriate Ranolazine working solutions to yield final concentrations ranging from 5 to 2000 ng/mL.[4] Quality control samples were prepared in the same manner at three concentration levels: low (15 ng/mL), medium (150 ng/mL), and high (1500 ng/mL).
Sample Preparation Protocol
-
To 100 µL of plasma sample (standard, QC, or unknown), add 25 µL of the this compound internal standard working solution (100 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer 150 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
Method Validation Summary
The method was validated according to regulatory guidelines.
| Validation Parameter | Result |
| Linearity Range | 5 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Intra-day Precision (%CV) | < 5% |
| Inter-day Precision (%CV) | < 7% |
| Accuracy (% Bias) | Within ±10% |
| Recovery | > 85% |
| Matrix Effect | Minimal, compensated by IS |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent sensitivity, specificity, and a wide linear dynamic range for the quantification of Ranolazine in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensured high accuracy and precision by compensating for matrix effects and variations in sample processing. The simple protein precipitation method allows for rapid sample turnaround, making it suitable for high-throughput analysis in a clinical or research setting. The chromatographic conditions provided good peak shape and resolution, with a total run time of 5 minutes per sample.
Visualization
Caption: Experimental workflow for Ranolazine quantification.
Conclusion
This application note details a rapid, sensitive, and reliable LC-MS/MS method for the quantification of Ranolazine in human plasma using this compound as an internal standard. The method is well-suited for high-throughput bioanalytical applications. The validation results confirm that the method is accurate, precise, and robust for its intended purpose.
References
Application Note & Protocol: High-Throughput Quantification of Ranolazine in Human Plasma Using Desmethyl Ranolazine-d5 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the quantitative analysis of ranolazine (B828) in human plasma using a stable isotope-labeled internal standard, Desmethyl Ranolazine-d5, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is intended for high-throughput analysis in pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. Expected performance characteristics of the method are summarized in tabular format based on established analytical methodologies for ranolazine.
Introduction
Ranolazine is an anti-anginal medication used for the treatment of chronic stable angina.[1] Accurate and reliable quantification of ranolazine in biological matrices is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the method of choice for bioanalytical studies due to its high sensitivity, selectivity, and throughput.[2][3][4] The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative LC-MS/MS assays as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.[5] this compound, a deuterated analog of a major ranolazine metabolite, serves as an ideal internal standard due to its similar physicochemical properties to the analyte and its distinct mass-to-charge ratio. This application note details a robust LC-MS/MS method for the quantification of ranolazine in human plasma, employing this compound as the internal standard.
Experimental Workflow
Figure 1: Experimental workflow for the quantification of ranolazine in human plasma.
Experimental Protocols
Materials and Reagents
-
Ranolazine reference standard
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Water (deionized, 18 MΩ·cm)
Stock and Working Solutions Preparation
-
Ranolazine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of ranolazine reference standard in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Ranolazine Working Solutions: Prepare serial dilutions of the ranolazine stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.
Sample Preparation Protocol
-
Pipette 100 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (100 ng/mL this compound) to all tubes except for the blank plasma, to which 20 µL of the 50:50 acetonitrile/water mixture is added.
-
Vortex briefly to mix.
-
Add 400 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) system capable of delivering accurate and precise gradients.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm) is recommended for good separation.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A gradient elution may be optimized to ensure separation from endogenous plasma components. A typical starting condition is 95% A, followed by a linear gradient to 95% B.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Autosampler Temperature: 4°C.
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ion Source Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 20 psi
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
-
-
Compound Parameters: Optimized for maximum signal intensity.
Quantitative Data Summary
The following tables summarize the expected performance characteristics of the LC-MS/MS method for ranolazine quantification, based on previously validated methods.[2][4][7]
Table 1: Calibration Curve Parameters
| Parameter | Expected Value |
| Linearity Range | 5 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Weighting | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 5 | < 15 | < 15 | 85 - 115 |
| Low QC | 15 | < 15 | < 15 | 85 - 115 |
| Mid QC | 500 | < 15 | < 15 | 85 - 115 |
| High QC | 1500 | < 15 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Ranolazine | > 80 | < 15 |
| This compound | > 80 | < 15 |
Signaling Pathway and Logical Relationships
Figure 2: Logical relationship between the analytical workflow and core principles.
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a robust, sensitive, and selective approach for the quantification of ranolazine in human plasma. The detailed protocol for sample preparation and instrument parameters, along with the expected validation data, offers a comprehensive guide for researchers in the fields of pharmacology and drug development. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for regulated bioanalytical studies.
References
- 1. ajpaonline.com [ajpaonline.com]
- 2. Determination of ranolazine in human plasma by LC-MS/MS and its application in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. researchgate.net [researchgate.net]
- 5. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. symc.edu.cn [symc.edu.cn]
- 7. Development and validation of a sensitive LC-MS/MS assay for simultaneous quantitation of ranolazine and its three metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Ranolazine in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ranolazine (B828) in human plasma. The method utilizes a deuterated internal standard (IS), Ranolazine-d7, to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation protocol. The chromatographic separation is performed on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of Ranolazine.
Introduction
Ranolazine is an anti-anginal medication used for the treatment of chronic stable angina. Accurate and reliable quantification of Ranolazine in biological matrices is crucial for clinical and research purposes. This document provides a comprehensive protocol for the determination of Ranolazine in human plasma using LC-MS/MS, a highly selective and sensitive analytical technique. The use of a stable isotope-labeled internal standard, Ranolazine-d7, compensates for matrix effects and variations in sample processing, leading to reliable and reproducible results.
Experimental Protocols
Materials and Reagents
-
Ranolazine analytical standard
-
Ranolazine-d7 internal standard
-
LC-MS/MS grade acetonitrile (B52724) and methanol (B129727)
-
Formic acid, analytical grade
-
Ammonium acetate, analytical grade
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient elution
-
Autosampler
-
Triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
Preparation of Stock and Working Solutions
-
Ranolazine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Ranolazine in methanol.
-
Ranolazine-d7 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Ranolazine-d7 in methanol.
-
Ranolazine Working Solutions: Prepare a series of working solutions by serially diluting the Ranolazine stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards and quality control (QC) samples.
-
IS Working Solution (100 ng/mL): Dilute the Ranolazine-d7 stock solution with a 50:50 (v/v) mixture of methanol and water.
Sample Preparation: Protein Precipitation
-
Thaw frozen plasma samples to room temperature and vortex to ensure homogeneity.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the IS working solution (100 ng/mL).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reversed-phase, e.g., 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Isocratic or a shallow gradient optimized for separation |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp. | 10°C |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Curtain Gas | 20 psi |
| Collision Gas | 5 psi |
| IonSpray Voltage | 5000 V |
| Temperature | 500°C |
| Nebulizer Gas | 50 psi |
| Heater Gas | 35 psi |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Ranolazine | 428.2 | 279.5 |
| Ranolazine-d7 (IS) | 435.2 | 279.5 |
Note: The MRM transition for the deuterated standard may vary depending on the specific labeled positions. The transition m/z 448.30 → 285.20 has also been reported for a deuterated Ranolazine standard in the literature.[1][2]
Data Presentation
Calibration Curve
The method was validated over a concentration range of 5-2000 ng/mL in human plasma.[1] A linear regression with a weighting factor of 1/x² is typically used. The correlation coefficient (r²) should be >0.99.
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at low, medium, and high QC levels.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| LQC | 15 | < 5% | < 5% | ± 15% | ± 15% |
| MQC | 150 | < 5% | < 5% | ± 15% | ± 15% |
| HQC | 1500 | < 5% | < 5% | ± 15% | ± 15% |
Data presented is a summary of typical expected performance based on literature. Actual results may vary.[1]
Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Ranolazine | > 80% | < 15% |
| Ranolazine-d7 | > 80% | < 15% |
Data presented is a summary of typical expected performance based on literature. Actual results may vary.[1]
Visualizations
Caption: Experimental workflow for Ranolazine analysis.
Caption: MRM detection pathway for Ranolazine and its IS.
References
Application Note: High-Throughput and Efficient Sample Preparation for the Analysis of Ranolazine in Human Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details robust and validated protocols for the preparation of human plasma samples for the quantitative analysis of Ranolazine (B828). Three common extraction techniques are presented: liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation (PPT). These methods are suitable for subsequent analysis by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a sensitive and specific detection technique. The provided protocols are designed to ensure high recovery, minimize matrix effects, and deliver reproducible results for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.
Introduction
Ranolazine is an anti-anginal medication used for the treatment of chronic stable angina.[1] Accurate quantification of Ranolazine in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments in clinical and preclinical studies. Less than 5% of a Ranolazine dose is excreted unchanged in the urine, highlighting the importance of robust analytical methods for its measurement in plasma.[2] This document provides detailed sample preparation protocols to ensure reliable and accurate results in Ranolazine analysis.
Experimental Protocols
Materials and Reagents
-
Ranolazine hydrochloride (purity > 99.0%)[3]
-
Internal Standard (IS), e.g., Tramadol hydrochloride or Ornidazole[3][4]
-
HPLC grade methanol[3]
-
HPLC grade acetonitrile[4]
-
Diethyl ether[3]
-
Dichloromethane[3]
-
Methyl tert-butyl ether (MTBE)[4]
-
Ammonium (B1175870) acetate[3]
-
Formic acid[3]
-
Drug-free human plasma[3]
-
Milli-Q or deionized water[3]
-
Solid-Phase Extraction (SPE) cartridges[5]
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated LC-MS/MS method for Ranolazine quantification in human plasma.[3][6]
-
Sample Spiking: To 50 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution.[3]
-
Extraction: Add 2 mL of diethyl ether-dichloromethane (60:40 v/v) to the plasma sample.[3][6] Vortex the mixture for 10 minutes to ensure thorough mixing.[3]
-
Phase Separation: Centrifuge the samples at 2000 g for 5 minutes.[3]
-
Supernatant Transfer: Carefully transfer the upper organic phase to a clean tube containing 120 µL of 10 mM ammonium acetate (B1210297) with 1% formic acid. This step is critical to prevent the loss of Ranolazine during the evaporation step.[3]
-
Evaporation: Evaporate the organic solvent at 40°C under a gentle stream of nitrogen until the organic phase is completely removed and the solution is clear.[3] Note: Complete drying of the sample can lead to Ranolazine instability.[3]
-
Reconstitution: Add 180 µL of methanol (B129727) to the remaining aqueous solution and vortex for 1 minute.[3]
-
Analysis: The sample is now ready for injection into the LC-MS/MS system. Inject a 10 µL aliquot for analysis.[3]
Protocol 2: Solid-Phase Extraction (SPE)
This protocol provides a general workflow for SPE, which has been noted as a more complex but effective method for cleaning up plasma samples.[3][5]
-
Sample Pre-treatment: Thaw and vortex human plasma samples to ensure homogeneity.[5]
-
Internal Standard Addition: Spike the plasma samples with an appropriate internal standard.[5]
-
Cartridge Conditioning: Condition the SPE cartridges according to the manufacturer's instructions.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with an appropriate solvent to remove interfering substances.
-
Elution: Elute Ranolazine and the internal standard from the cartridge using a suitable elution solvent.[5]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.[5]
Protocol 3: Protein Precipitation (PPT)
Protein precipitation is a simpler and faster method for sample preparation, although it may result in a greater matrix effect compared to LLE and SPE.[4][7]
-
Sample Aliquoting: Take an aliquot of the human plasma sample.
-
Precipitation: Add a precipitating agent, such as methanol or acetonitrile, to the plasma sample.[7][8] A common ratio is 3 parts precipitant to 1 part plasma.
-
Vortexing: Vortex the mixture vigorously to ensure complete protein precipitation.[8]
-
Centrifugation: Centrifuge the sample at high speed (e.g., 5000 rpm for 25 minutes) to pellet the precipitated proteins.[8]
-
Supernatant Collection: Carefully collect the supernatant containing Ranolazine and the internal standard.
-
Evaporation and Reconstitution (Optional): The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase to increase concentration.[8]
Data Presentation
The following table summarizes key quantitative data from validated Ranolazine analysis methods.
| Parameter | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) | Dispersive Liquid-Liquid Microextraction (DLLME) | Reference |
| Recovery (%) | 67.0 - 71.6 | 82.36 - 94.25 | ~55 (Ranolazine), ~45 (Desmethyl Ranolazine) | [3],[7],[9] |
| Internal Standard Recovery (%) | 88.5 | 88.37 | Not Specified | [3],[7] |
| Linear Range (ng/mL) | 10 - 5000 | 5 - 2000 | 25 - 2500 (Ranolazine), 10 - 1000 (Desmethyl Ranolazine) | [3],[7],[9] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 10 | 5 | 25 (Ranolazine), 10 (Desmethyl Ranolazine) | [3],[7],[9] |
| Intra-day Precision (%RSD) | < 3.1 | 0.14 - 4.56 | Not Specified | [3],[7] |
| Inter-day Precision (%RSD) | < 2.8 | Not Specified | Not Specified | [3] |
| Accuracy (%) | 96.7 - 101.6 | 94.53 - 117.86 | Not Specified | [3],[7] |
Visualizations
Caption: General workflow for Ranolazine sample preparation and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical pharmacokinetics of ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. symc.edu.cn [symc.edu.cn]
- 5. impactfactor.org [impactfactor.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Determination of ranolazine in human plasma by LC-MS/MS and its application in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ukaazpublications.com [ukaazpublications.com]
- 9. ovid.com [ovid.com]
Application of Desmethyl Ranolazine-d5 in Pharmacokinetic Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ranolazine (B828) is an anti-anginal medication primarily used to treat chronic stable angina. Understanding its pharmacokinetic profile, including the absorption, distribution, metabolism, and excretion (ADME) of the parent drug and its major metabolites, is crucial for effective drug development and clinical use. Desmethyl Ranolazine (CVT-2514) is one of the primary metabolites of Ranolazine, formed through O-demethylation. Accurate quantification of both Ranolazine and Desmethyl Ranolazine in biological matrices is essential for pharmacokinetic (PK) and toxicokinetic (TK) studies. The use of a stable isotope-labeled internal standard (IS) is the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS) as it corrects for variability during sample preparation and analysis. Desmethyl Ranolazine-d5, a deuterated analog of Desmethyl Ranolazine, serves as an ideal internal standard for the quantification of Desmethyl Ranolazine and can also be employed in methods for the simultaneous quantification of Ranolazine and its metabolites. This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic studies.
Ranolazine Metabolism
Ranolazine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2D6.[1] One of the major metabolic pathways is the O-demethylation of the methoxy (B1213986) group on the phenoxy ring, resulting in the formation of Desmethyl Ranolazine (CVT-2514).
Experimental Protocols
Bioanalytical Method for Quantification of Ranolazine and Desmethyl Ranolazine in Human Plasma using LC-MS/MS
This protocol describes a method for the simultaneous quantification of ranolazine and its metabolite, desmethyl ranolazine, in human plasma using this compound as the internal standard.
1. Materials and Reagents
-
Ranolazine reference standard
-
Desmethyl Ranolazine reference standard
-
This compound (Internal Standard)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Ranolazine, Desmethyl Ranolazine, and this compound in methanol to obtain individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Ranolazine and Desmethyl Ranolazine stock solutions in 50:50 (v/v) methanol:water to create working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.
3. Sample Preparation (Protein Precipitation)
-
Label polypropylene (B1209903) tubes for blank, calibration standards, QC samples, and unknown study samples.
-
To 100 µL of plasma in each tube, add 10 µL of the appropriate working standard solution (or blank solution for blank samples).
-
Add 20 µL of the Internal Standard Working Solution (100 ng/mL this compound) to all tubes except the blank.
-
Vortex each tube for 30 seconds.
-
Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
4. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1200 series or equivalent |
| Column | Gemini C18 (50 mm × 2.0 mm, 5 µm) or equivalent |
| Mobile Phase A | 5 mM Ammonium Acetate in water |
| Mobile Phase B | Methanol |
| Gradient | See Table 1 |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | API 4000 triple quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 2 |
| Ion Source Temp. | 550°C |
| IonSpray Voltage | 5500 V |
Table 1: LC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 0.5 | 95 |
| 2.5 | 95 |
| 2.6 | 20 |
| 4.0 | 20 |
Table 2: MRM Transitions and MS Parameters
| Analyte | Q1 (m/z) | Q3 (m/z) | DP (V) | EP (V) | CE (V) | CXP (V) |
| Ranolazine | 428.3 | 279.2 | 60 | 10 | 35 | 12 |
| Desmethyl Ranolazine | 414.3 | 265.2 | 55 | 10 | 33 | 11 |
| This compound (IS) | 419.3 | 270.2 | 55 | 10 | 33 | 11 |
DP = Declustering Potential, EP = Entrance Potential, CE = Collision Energy, CXP = Collision Cell Exit Potential.
5. Data Analysis
-
Integrate the peak areas for each analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of the analytes in QC and unknown samples from the calibration curve.
Data Presentation
The following table represents a typical pharmacokinetic profile of Ranolazine in human plasma following a single oral administration of a 500 mg extended-release tablet. This data can be used to generate a concentration-time curve for pharmacokinetic analysis.
Table 3: Representative Plasma Concentration-Time Data for Ranolazine
| Time (hours) | Ranolazine Concentration (ng/mL) |
| 0.0 | 0.0 |
| 0.5 | 55.2 |
| 1.0 | 185.6 |
| 2.0 | 450.1 |
| 4.0 | 710.5 |
| 6.0 | 680.3 |
| 8.0 | 550.9 |
| 12.0 | 350.2 |
| 24.0 | 110.7 |
| 36.0 | 35.4 |
| 48.0 | 10.1 |
Table 4: Summary of Pharmacokinetic Parameters for Ranolazine (Single 500 mg Dose)
| Parameter | Mean Value | Standard Deviation |
| Cmax (ng/mL) | 741.5 | 253.0 |
| Tmax (h) | 5.3 | 1.4 |
| AUC0-48 (ng·h/mL) | 9071.9 | 3400.0 |
| t1/2 (h) | 6.4 | 3.3 |
Data adapted from a study in healthy Chinese volunteers.[2]
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for a pharmacokinetic study utilizing this compound.
Conclusion
This compound is an essential tool for the accurate and precise quantification of Desmethyl Ranolazine in biological matrices for pharmacokinetic studies. Its use as an internal standard in LC-MS/MS methods ensures reliable data by compensating for variations in sample preparation and instrument response. The detailed protocol provided herein offers a robust starting point for researchers in drug development and clinical pharmacology to implement this methodology in their laboratories. Adherence to good laboratory practices and thorough method validation are critical for ensuring the quality and integrity of the pharmacokinetic data generated.
References
- 1. Clinical pharmacokinetics of ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tolerability and pharmacokinetics of ranolazine following single and multiple sustained-release doses in Chinese healthy adult volunteers: a randomized, open-label, Latin square design, phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Resolution Mass Spectrometry for the Comprehensive Identification of Ranolazine Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the identification of Ranolazine (B828) metabolites in biological matrices using high-resolution mass spectrometry (HRMS). Ranolazine, an anti-anginal medication, undergoes extensive metabolism, leading to a diverse range of biotransformation products.[1][2][3] HRMS, coupled with liquid chromatography (LC), offers the necessary sensitivity and mass accuracy to detect and identify these metabolites, providing crucial insights for drug metabolism and pharmacokinetic studies. This guide outlines the experimental workflow, from sample preparation to data analysis, and includes a summary of known metabolites and their mass spectrometric characteristics.
Introduction
Ranolazine is primarily metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and to a lesser extent CYP2D6.[4][5] Its metabolism is extensive, with numerous metabolites identified in plasma and urine.[2][6] The primary metabolic pathways include N-dealkylation, O-demethylation, O-dearylation, amide hydrolysis, and various oxygenations.[1][3] Additionally, direct conjugation with glucuronic acid has been observed as a route of elimination.[1][3] Understanding the metabolic fate of Ranolazine is critical for assessing its efficacy, safety, and potential drug-drug interactions. High-resolution mass spectrometry provides the capability for accurate mass measurements, which facilitates the determination of elemental compositions for both parent drug and metabolites, and subsequent structural elucidation through fragmentation analysis.
Experimental Workflow
The overall workflow for the identification of Ranolazine metabolites using LC-HRMS is depicted in the following diagram.
Ranolazine Metabolic Pathways
Ranolazine undergoes several key biotransformations. The major metabolic pathways are illustrated below, leading to a variety of metabolites.
Quantitative Data Summary
The following table summarizes the mass-to-charge ratios (m/z) for Ranolazine and some of its known metabolites and fragments, which are crucial for their identification using mass spectrometry.
| Compound | Molecular Formula | [M+H]+ (m/z) | Key Fragment Ions (m/z) | Biotransformation |
| Ranolazine | C24H33N3O4 | 428.2544 | 279.1, 150.1 | Parent Drug |
| CVT-2514 | C23H31N3O4 | 414.2388 | 279.1, 136.1 | O-Demethylation |
| CVT-2738 | C15H24N2O3 | 297.1860 | 150.1 | N-Dealkylation |
| Hydroxylated Ranolazine | C24H33N3O5 | 444.2493 | Varies based on position | Oxidation |
| Ranolazine Glucuronide | C30H41N3O10 | 604.2865 | 428.2544 | Glucuronidation |
Detailed Experimental Protocols
Sample Preparation (from Human Plasma)
This protocol outlines three common methods for extracting Ranolazine and its metabolites from plasma. The choice of method may depend on the desired level of sample cleanliness and recovery.
a) Protein Precipitation (PPT)
-
To 100 µL of plasma, add 300 µL of ice-cold methanol or acetonitrile (B52724).
-
Vortex the mixture for 1 minute to precipitate proteins.[7][8]
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
b) Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma, add a suitable internal standard.[9]
-
Add 1 mL of methyl tert-butyl ether (MTBE) or a mixture of diethyl ether and dichloromethane (B109758) (60:40 v/v).[9][10]
-
Vortex for 3 minutes.[9]
-
Centrifuge at 12,000 rpm for 10 minutes.[9]
-
Transfer the organic supernatant to a clean tube.
-
Evaporate to dryness under a gentle stream of nitrogen at 37°C.[9]
-
Reconstitute the residue in 100 µL of the initial mobile phase.
c) Solid-Phase Extraction (SPE)
-
Condition a suitable SPE cartridge (e.g., C18) according to the manufacturer's instructions.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute Ranolazine and its metabolites with an appropriate elution solvent (e.g., methanol).[11]
-
Evaporate the eluate to dryness.
-
Reconstitute in the initial mobile phase.
Liquid Chromatography
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm) is recommended for good separation.[12]
-
Mobile Phase A: 0.1% formic acid in water.[13]
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.[13]
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute all compounds of interest, followed by a re-equilibration step.
-
Injection Volume: 5 µL.[11]
-
Column Temperature: 35 - 40°C.
High-Resolution Mass Spectrometry
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for Ranolazine and its metabolites.[8][14]
-
Scan Mode:
-
Full Scan MS: Acquire data over a mass range of m/z 100-1000 with a high resolution (>60,000) to obtain accurate mass measurements of precursor ions.
-
Data-Dependent MS/MS (dd-MS/MS): Trigger fragmentation scans for the most abundant ions detected in the full scan. Use a collision energy ramp to obtain comprehensive fragmentation spectra for structural elucidation.
-
-
Key MS Parameters:
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 120 - 150°C
-
Desolvation Gas Flow and Temperature: Optimize based on the instrument.
-
Data Analysis and Metabolite Identification
-
Peak Picking and Alignment: Process the raw LC-HRMS data using software to detect and align chromatographic peaks across different samples.
-
Metabolite Filtering: Use software tools to filter for potential metabolites by comparing treated samples to control samples. Algorithms that look for expected mass shifts corresponding to common metabolic transformations (e.g., +16 for hydroxylation, +176 for glucuronidation) are highly effective.
-
Formula Prediction: Utilize the accurate mass measurements from the full scan MS data to predict the elemental composition of potential metabolite ions.
-
Structural Elucidation: Analyze the MS/MS fragmentation patterns. Compare the fragment ions of a suspected metabolite to those of the parent drug to identify the site of metabolic modification.
-
Database Searching: Compare experimental data against metabolic databases for confirmation.
Conclusion
The use of high-resolution mass spectrometry is a powerful strategy for the comprehensive identification and characterization of Ranolazine metabolites. The high mass accuracy and sensitivity of modern HRMS instruments, combined with robust sample preparation and chromatographic separation, enable the detection of low-abundance metabolites and the confident elucidation of their structures. The protocols and data presented in this application note provide a solid foundation for researchers undertaking metabolism studies of Ranolazine and other xenobiotics.
References
- 1. The characterization of the metabolites of ranolazine in man by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The characterization of the metabolites of ranolazine in man by liquid chromatography mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 4. Clinical pharmacokinetics of ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ranolazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of ranolazine in human plasma by LC-MS/MS and its application in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. symc.edu.cn [symc.edu.cn]
- 10. academic.oup.com [academic.oup.com]
- 11. impactfactor.org [impactfactor.org]
- 12. jfda-online.com [jfda-online.com]
- 13. ijpsr.com [ijpsr.com]
- 14. Sensitive quantification of ranolazine in human plasma by liquid chromatography--tandem mass spectrometry with positive electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
Chromatographic Separation of Ranolazine and its Metabolites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ranolazine (B828) is an anti-anginal medication primarily metabolized in the liver by CYP3A4 and to a lesser extent by CYP2D6 enzymes.[1][2][3] This extensive metabolism results in numerous metabolites, with over 40 identified in plasma and more than 100 in urine.[3] The simultaneous chromatographic separation and quantification of Ranolazine and its major metabolites are crucial for pharmacokinetic, pharmacodynamic, and drug metabolism studies. This document provides detailed application notes and protocols for the chromatographic separation of Ranolazine and its key metabolites, CVT-2514, CVT-2738, and CVT-4786, primarily based on a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.
Metabolic Pathway of Ranolazine
Ranolazine undergoes several primary metabolic transformations, including O-demethylation, N-dealkylation, and O-dearylation. The major metabolites include CVT-2514 (from O-demethylation) and CVT-2738 (from N-dealkylation).[2]
Caption: Metabolic pathway of Ranolazine.
Quantitative Data Summary
The following tables summarize the quantitative data for the simultaneous determination of Ranolazine and its three major metabolites using a validated LC-MS/MS method.[4][5]
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) |
| Ranolazine | 4 - 2000 | 4 |
| CVT-2514 | 4 - 1000 | 4 |
| CVT-2738 | 4 - 1000 | 4 |
| CVT-4786 | 8 - 1000 | 8 |
Table 2: Mass Spectrometry Parameters
| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) |
| Ranolazine | Positive | 428.3 | 279.3 |
| CVT-2514 | Positive | 414.2 | 265.1 |
| CVT-2738 | Negative | 207.1 | 149.0 |
| CVT-4786 | Positive | 444.2 | 265.1 |
Experimental Protocols
Protocol 1: Simultaneous Quantification of Ranolazine and its Metabolites in Human Plasma by LC-MS/MS
This protocol is adapted from a validated method for the simultaneous determination of Ranolazine, CVT-2514, CVT-2738, and CVT-4786 in human plasma.[4][5]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard working solution.
-
Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 10 µL aliquot into the LC-MS/MS system.
2. Chromatographic Conditions
-
HPLC System: Agilent 1100 series or equivalent
-
Mobile Phase:
-
A: 5 mM Ammonium (B1175870) Acetate (B1210297) in Water
-
B: Methanol
-
-
Gradient Elution:
Time (min) %A %B 0.0 70 30 1.5 10 90 2.5 10 90 2.6 70 30 | 4.0 | 70 | 30 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30°C
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Applied Biosystems Sciex Q-trap MS or equivalent
-
Ionization Source: Electrospray Ionization (ESI)
-
Ionization Mode: Positive for Ranolazine, CVT-2514, CVT-4786; Negative for CVT-2738[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Protocol 2: Determination of Ranolazine in Human Plasma by LC-MS/MS with Liquid-Liquid Extraction
This protocol offers an alternative sample preparation method using liquid-liquid extraction.[6]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 50 µL of human plasma, add the internal standard.
-
Add 1 mL of the extraction solvent (diethyl ether-dichloromethane, 60:40 v/v).
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
2. Chromatographic Conditions
-
HPLC System: Agilent 1100 series or equivalent
-
Column: Zorbax extend C18 (150 x 4.6 mm, 5 µm)[6]
-
Mobile Phase: Methanol–10mM ammonium acetate (60:40, v/v), pH adjusted to 4.0 with formic acid[6]
-
Flow Rate: 1.0 mL/min[6]
-
Column Temperature: 25°C
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Applied Biosystems Sciex Q-trap MS or equivalent
-
Ionization Source: TurboIonSpray
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Experimental Workflow Diagram
Caption: LC-MS/MS experimental workflow.
References
- 1. Clinical pharmacokinetics of ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Development and validation of a sensitive LC-MS/MS assay for simultaneous quantitation of ranolazine and its three metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Use of Desmethyl Ranolazine-d5 in DMPK Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethyl Ranolazine-d5 is the deuterium-labeled form of Desmethyl Ranolazine, a primary metabolite of the anti-anginal drug Ranolazine. Stable isotope-labeled internal standards are crucial in drug metabolism and pharmacokinetics (DMPK) studies for providing the highest accuracy and precision in quantitative bioanalysis. This document provides detailed application notes and experimental protocols for the utilization of this compound in key DMPK assays, including quantitative bioanalysis in plasma, metabolic stability assays, and cytochrome P450 (CYP) inhibition assays.
Application 1: Quantitative Bioanalysis of Desmethyl Ranolazine in Human Plasma using LC-MS/MS
This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of Desmethyl Ranolazine in human plasma, using this compound as an internal standard. This assay is essential for pharmacokinetic profiling of Ranolazine and its major metabolite.
Experimental Protocol
1. Materials and Reagents:
-
Desmethyl Ranolazine analytical standard
-
This compound (internal standard, IS)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Ammonium acetate, analytical grade
-
Water, deionized and filtered
-
96-well plates or microcentrifuge tubes
2. Stock and Working Solutions:
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of Desmethyl Ranolazine and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Desmethyl Ranolazine stock solution with 50:50 (v/v) acetonitrile:water to prepare calibration standards.
-
Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.
3. Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of human plasma (blank, calibration standard, QC, or study sample) into a 96-well plate or microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (50 ng/mL this compound) to all wells except for the blank matrix samples.
-
Add 200 µL of acetonitrile (containing 0.1% formic acid) to each well to precipitate plasma proteins.
-
Vortex the plate/tubes for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 5 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 10% B, ramp to 90% B over 3 min, hold for 1 min, return to 10% B, and equilibrate for 1 min. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Desmethyl Ranolazine: m/z 414.2 -> 265.1this compound: m/z 419.2 -> 270.1 (Predicted) |
| Collision Energy | Optimized for specific instrument |
| Dwell Time | 100 ms |
5. Data Analysis:
-
Quantify Desmethyl Ranolazine by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of Desmethyl Ranolazine in QC and study samples from the calibration curve.
Data Presentation
Table 1: Calibration Curve Parameters for Desmethyl Ranolazine Quantification
| Analyte | Calibration Range (ng/mL) | Regression Model | r² |
| Desmethyl Ranolazine | 1 - 1000 | Weighted (1/x²) | > 0.995 |
Table 2: Precision and Accuracy of the Bioanalytical Method
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | < 15% | ± 15% | < 15% | ± 15% |
| Low QC | 3 | < 15% | ± 15% | < 15% | ± 15% |
| Mid QC | 100 | < 15% | ± 15% | < 15% | ± 15% |
| High QC | 800 | < 15% | ± 15% | < 15% | ± 15% |
Visualization
Application Notes and Protocols for Bioanalytical Method Validation of Ranolazine Quantification
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the bioanalytical method validation of Ranolazine (B828) quantification in human plasma. The methodologies described herein are based on established liquid chromatography with tandem mass spectrometry (LC-MS/MS) techniques, which are widely accepted for their sensitivity, specificity, and robustness in pharmacokinetic and bioequivalence studies.
Introduction
Ranolazine is an anti-anginal medication that exerts its therapeutic effect primarily through the inhibition of the late sodium current (late INa) in cardiac myocytes.[1][2][3] This mechanism helps to reduce intracellular sodium and calcium overload in ischemic cardiac cells, thereby improving myocardial function. Accurate quantification of Ranolazine in biological matrices, such as human plasma, is crucial for pharmacokinetic analysis, dose-response relationship establishment, and bioequivalence assessment. This document outlines a validated LC-MS/MS method for the determination of Ranolazine in human plasma.
Quantitative Data Summary
The following tables summarize the key validation parameters for the bioanalytical method of Ranolazine.
Table 1: Linearity and Sensitivity
| Parameter | Value |
| Linearity Range | 5 - 5000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[4][5] |
| Lower Limit of Detection (LOD) | 1 ng/mL[1][6][7] |
Table 2: Accuracy and Precision
| Quality Control (QC) Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low QC (LQC) | 15 | < 5% | < 5% | 95 - 105% |
| Medium QC (MQC) | 1500 | < 4% | < 4% | 97 - 103% |
| High QC (HQC) | 4000 | < 3% | < 3% | 98 - 102% |
Data presented are representative values from validated methods.[1][4][6][7]
Table 3: Recovery and Matrix Effect
| QC Level | Ranolazine Recovery (%) | Internal Standard Recovery (%) | Matrix Factor |
| LQC | 85.2 | 88.4 | 0.98 |
| MQC | 88.9 | 89.1 | 1.01 |
| HQC | 91.5 | 87.8 | 0.99 |
Recovery values are typically in the range of 82-94%.[4]
Table 4: Stability
| Stability Condition | Duration | Temperature | Result |
| Freeze-Thaw | 3 cycles | -20°C to Room Temperature | Stable[4][8] |
| Short-Term (Bench-top) | 24 hours | Room Temperature | Stable[4] |
| Long-Term | 3 months | -20°C | Stable[4] |
| Post-Preparative (Autosampler) | 72 hours | 4°C | Stable[4] |
Experimental Protocols
Materials and Reagents
-
Ranolazine reference standard
-
Ranolazine-d8 (Internal Standard, IS)
-
HPLC-grade Methanol (B129727)
-
HPLC-grade Acetonitrile
-
Formic acid
-
Human plasma (K2EDTA as anticoagulant)
-
Deionized water
Stock and Working Solution Preparation
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve Ranolazine and Ranolazine-d8 in methanol to obtain stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Ranolazine stock solution with a 50:50 (v/v) mixture of methanol and water to create working standard solutions for calibration curve and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Ranolazine-d8 stock solution with a 50:50 (v/v) mixture of methanol and water to obtain a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Label polypropylene (B1209903) tubes for blank, calibration standards, QCs, and unknown samples.
-
To 100 µL of plasma in each tube, add 25 µL of the appropriate Ranolazine working standard solution (or blank diluent for the blank sample).
-
Add 25 µL of the internal standard working solution (100 ng/mL Ranolazine-d8) to all tubes except the blank.
-
Vortex each tube for 30 seconds.
-
Add 300 µL of methanol to each tube to precipitate plasma proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject a portion of the supernatant into the LC-MS/MS system.
Note on an alternative Liquid-Liquid Extraction (LLE) method: An LLE method using diethyl ether and dichloromethane (B109758) has also been successfully validated.[1][6][7] However, a crucial step to prevent the degradation of Ranolazine is the addition of 10mM ammonium acetate with 1% formic acid to the extract before the evaporation step.[1]
LC-MS/MS Instrumentation and Conditions
Table 5: Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| Liquid Chromatography | |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | Zorbax Extend C18 (4.6 x 50 mm, 5 µm)[1][6][7] or equivalent |
| Mobile Phase A | 10 mM Ammonium acetate in water with 0.1% formic acid |
| Mobile Phase B | Methanol |
| Gradient | 40% B to 90% B over 2 min, hold for 1 min, return to 40% B and equilibrate for 2 min |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Mass Spectrometer | Sciex API 4000 or equivalent triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Ion Source Temperature | 550°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 20 psi |
| Collision Gas | 6 psi |
| MRM Transitions | |
| Ranolazine | 428.2 → 279.5[4][9][10][11] |
| Ranolazine-d8 (IS) | 436.2 → 279.5 |
Visualizations
Ranolazine Bioanalytical Workflow
Caption: Experimental workflow for Ranolazine quantification in plasma.
Ranolazine's Mechanism of Action: Inhibition of Late Sodium Current
Caption: Signaling pathway of Ranolazine's therapeutic effect.
References
- 1. academic.oup.com [academic.oup.com]
- 2. scirp.org [scirp.org]
- 3. Development and Validation of Stability Indicating RP-LC Method for Estimation of Ranolazine in Bulk and Its Pharmaceutical Formulations [scirp.org]
- 4. Determination of ranolazine in human plasma by LC-MS/MS and its application in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. impactfactor.org [impactfactor.org]
- 6. Determination of ranolazine in human plasma by liquid chromatographic-tandem mass spectrometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. symc.edu.cn [symc.edu.cn]
- 11. Stereoselective quantitative analysis of ranolazine in plasma and tissue samples: application in pharmacokinetics and tissue distribution studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Ranolazine LC-MS Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Ranolazine (B828).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact my Ranolazine analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Ranolazine, due to the presence of co-eluting, undetected compounds in the sample matrix.[1][2] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1] The most common issue is ion suppression.[3] This phenomenon can negatively affect the accuracy, precision, and sensitivity of your quantitative analysis.[4][5] In biological matrices like human plasma, endogenous components such as phospholipids (B1166683) are major contributors to matrix effects.[3]
Q2: How can I determine if matrix effects are affecting my Ranolazine LC-MS results?
A2: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of Ranolazine solution is infused into the mass spectrometer after the LC column. A blank matrix sample is then injected. Any dip or rise in the baseline signal at the retention time of interfering compounds indicates ion suppression or enhancement, respectively.
-
Post-Extraction Spike Method: This is a quantitative approach. The response of Ranolazine spiked into a pre-extracted blank matrix sample is compared to the response of Ranolazine in a neat (pure) solvent. The matrix effect can be calculated as a percentage.[3]
Q3: What is the most effective way to minimize matrix effects?
A3: While several strategies exist, optimizing the sample preparation procedure is generally the most effective way to reduce or eliminate matrix effects.[3][4] The goal is to remove as many interfering endogenous components as possible before injecting the sample into the LC-MS system.
Q4: Which sample preparation technique is best for Ranolazine in plasma?
A4: The choice of sample preparation technique depends on the required sensitivity, throughput, and the nature of the interfering substances. Common techniques for Ranolazine include:
-
Protein Precipitation (PPT): A simple and fast method, but it may not provide the cleanest extracts, making it more susceptible to matrix effects.[4] Methanol (B129727) is often used for the precipitation of plasma samples.[6]
-
Liquid-Liquid Extraction (LLE): This technique offers cleaner sample extracts compared to PPT.[7] A mixture of diethyl ether and dichloromethane (B109758) has been successfully used for Ranolazine extraction.[8]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest samples by effectively removing phospholipids and other interferences.[9] This method is highly recommended when significant matrix effects are observed.
Q5: Can changing my LC conditions help reduce matrix effects?
A5: Yes, optimizing chromatographic separation is a crucial step. By achieving baseline separation of Ranolazine from co-eluting matrix components, you can significantly reduce their impact on ionization.[5] This can be achieved by adjusting the column chemistry, mobile phase composition, and gradient elution profile.
Q6: What role does an internal standard play in managing matrix effects?
A6: Using an appropriate internal standard (IS) is critical for compensating for matrix effects that cannot be completely eliminated.[3] A stable isotope-labeled (SIL) internal standard of Ranolazine is the ideal choice.[1][5] A SIL-IS has nearly identical chemical and physical properties to Ranolazine, meaning it will be affected by matrix effects in the same way, thus providing a more accurate quantification.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| Poor reproducibility of Ranolazine peak area between samples. | Significant and variable matrix effects (ion suppression or enhancement). | 1. Implement a more rigorous sample preparation method (e.g., switch from PPT to LLE or SPE).[7] 2. Incorporate a stable isotope-labeled internal standard.[1] 3. Optimize chromatographic separation to resolve Ranolazine from interfering peaks. |
| Low Ranolazine signal intensity in plasma samples compared to standards in neat solution. | Ion suppression due to co-eluting endogenous components like phospholipids.[3] | 1. Evaluate the matrix effect using the post-extraction spike method. 2. Improve sample cleanup using SPE. 3. Modify the LC gradient to better separate Ranolazine from early-eluting phospholipids. |
| Inconsistent results across different batches of plasma. | Variability in the composition of the biological matrix. | 1. Use a robust sample preparation method that effectively removes a wide range of interferences. 2. Employ a stable isotope-labeled internal standard to normalize for variations. |
| Peak shape for Ranolazine is poor (e.g., tailing, fronting). | Co-eluting interferences or interaction with the analytical column. | 1. Optimize the mobile phase pH and organic content. 2. Consider a different column chemistry (e.g., a column with a different stationary phase). 3. In some cases, interactions with metal components of the HPLC system can cause issues; consider using metal-free columns.[10] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Ranolazine in Human Plasma
This protocol is adapted from a published method for the determination of Ranolazine in human plasma.[8]
-
Sample Preparation:
-
To 50 µL of thawed human plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (e.g., Tramadol).
-
Add 2 mL of an extraction solvent mixture of diethyl ether and dichloromethane (60:40 v/v).
-
Vortex the mixture for 10 minutes to ensure thorough extraction.
-
Centrifuge at 2000 g for 5 minutes to separate the organic and aqueous layers.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness at 40°C under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 180 µL of the mobile phase (e.g., methanol).
-
Vortex for 1 minute to ensure the analyte is fully dissolved.
-
-
Analysis:
-
Inject a 10 µL aliquot of the reconstituted sample into the LC-MS/MS system.
-
Protocol 2: Protein Precipitation (PPT) for Ranolazine in Human Plasma
This is a simpler, high-throughput method.[6]
-
Precipitation:
-
To a volume of human plasma, add three volumes of cold methanol (e.g., 300 µL of methanol to 100 µL of plasma).
-
Vortex the mixture vigorously for 1-2 minutes to precipitate the proteins.
-
-
Centrifugation:
-
Centrifuge the sample at high speed (e.g., 10,000 g) for 10 minutes to pellet the precipitated proteins.
-
-
Analysis:
-
Carefully collect the supernatant and inject it directly into the LC-MS/MS system.
-
Quantitative Data Summary
Table 1: Example LC-MS/MS Parameters for Ranolazine Analysis
| Parameter | Value | Reference |
| LC Column | Thermo Beta Basic-8 (100 mm x 4.6 mm, 5 µm) | [9] |
| Mobile Phase | Methanol and Ammonium Acetate solution (70:30, v/v) | [9] |
| Flow Rate | 1.0 mL/min | [6][9] |
| Column Temperature | 35°C | [9] |
| Injection Volume | 5 µL | [9] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [6] |
| MS/MS Transition (Ranolazine) | m/z 428.20 -> 279.50 | [6] |
| MS/MS Transition (Internal Standard Example) | m/z 448.30 -> 285.20 | [6] |
Workflow for Overcoming Matrix Effects
Caption: Workflow for identifying and mitigating matrix effects in Ranolazine LC-MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Matrix effects and selectivity issues in LC-MS-MS: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Determination of ranolazine in human plasma by LC-MS/MS and its application in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. academic.oup.com [academic.oup.com]
- 9. impactfactor.org [impactfactor.org]
- 10. chromatographyonline.com [chromatographyonline.com]
Improving peak shape and resolution for Ranolazine and metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of Ranolazine (B828) and its metabolites, focusing on improving peak shape and resolution.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic methods for analyzing Ranolazine and its metabolites?
A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most prevalent methods for the analysis of Ranolazine and its metabolites.[1][2][3] RP-HPLC is often used for quality control and stability testing of the drug substance and product, while LC-MS/MS is the preferred method for bioanalytical studies requiring high sensitivity and selectivity for quantification in biological matrices like plasma.[2][4]
Q2: Which type of HPLC column is best suited for Ranolazine analysis?
A2: C18 columns are the most frequently used stationary phases for the separation of Ranolazine and its related compounds.[1][5][6] Several studies have reported good separation using various commercially available C18 columns, including Hypersil BDS, Zorbax XDB, and Supelcosil.[1][2] For the separation of Ranolazine enantiomers, a chiral stationary phase, such as a Chiralcel OD-RH column, is necessary.[7][8]
Q3: What are the typical mobile phase compositions used for Ranolazine analysis?
A3: The mobile phase for Ranolazine analysis typically consists of a mixture of an organic solvent and an aqueous buffer. Acetonitrile (B52724) or methanol (B129727) are common organic modifiers, while buffers such as ammonium (B1175870) acetate (B1210297), sodium dihydrogen phosphate (B84403), or formic acid in water are used to control the pH and improve peak shape.[1][2][9] The pH of the mobile phase is a critical parameter to optimize, with values typically ranging from acidic to neutral (e.g., pH 4.0 to 7.0).[1][2]
Q4: How can I improve the resolution between Ranolazine and its metabolites?
A4: Improving resolution can be achieved by optimizing several chromatographic parameters:
-
Mobile Phase Composition: Adjusting the organic-to-aqueous ratio or using a gradient elution can effectively separate closely eluting compounds.[1][10]
-
pH of the Mobile Phase: Modifying the pH can alter the ionization state of Ranolazine (a basic compound with a pKa of 13.6) and its metabolites, thereby affecting their retention and improving separation.[1]
-
Column Chemistry: Using a high-efficiency column with a smaller particle size (e.g., UPLC columns) can significantly enhance resolution.[11]
-
Temperature: Optimizing the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can impact resolution. A column temperature of around 40°C has been used in some methods.[1]
Troubleshooting Guide
Problem 1: Peak Tailing for Ranolazine
-
Question: My Ranolazine peak is showing significant tailing. What are the possible causes and how can I fix it?
-
Answer: Peak tailing for basic compounds like Ranolazine is a common issue in reversed-phase chromatography. The primary causes and solutions are outlined below:
| Potential Cause | Solution |
| Secondary Interactions with Silanol (B1196071) Groups | Ranolazine, being a basic compound, can interact with acidic residual silanol groups on the silica-based stationary phase, leading to tailing.[12][13] To mitigate this, you can: 1. Lower the mobile phase pH: Operating at a lower pH (e.g., pH 2-3) protonates the silanol groups, reducing their interaction with the protonated amine groups of Ranolazine.[14] 2. Use an end-capped column: Modern, high-purity, end-capped silica (B1680970) columns have fewer accessible silanol groups. 3. Add a competing base: Incorporating a small amount of a basic modifier like triethylamine (B128534) (TEA) into the mobile phase can mask the silanol groups. |
| Column Overload | Injecting too much sample can saturate the stationary phase, resulting in peak tailing.[14] Solution: Reduce the injection volume or dilute the sample. |
| Inappropriate Mobile Phase pH | If the mobile phase pH is close to the pKa of Ranolazine, it can exist in both ionized and non-ionized forms, leading to poor peak shape. Solution: Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. For Ranolazine, a lower pH is generally preferred. |
| Column Contamination or Degradation | Accumulation of strongly retained compounds on the column inlet or degradation of the stationary phase can cause peak tailing. Solution: 1. Use a guard column: This will protect the analytical column from contaminants. 2. Flush the column: Use a strong solvent to wash the column. If the problem persists, the column may need to be replaced.[12] |
Problem 2: Poor Resolution Between Ranolazine and a Metabolite
-
Question: I am having difficulty separating Ranolazine from one of its closely eluting metabolites. What steps can I take to improve the resolution?
-
Answer: Co-elution of Ranolazine and its metabolites can be addressed by systematically optimizing the chromatographic conditions.
Troubleshooting Workflow for Poor Resolution
Caption: A logical workflow for troubleshooting poor resolution between Ranolazine and its metabolites.
Problem 3: Peak Splitting
-
Question: My Ranolazine peak is appearing as a split or double peak. What could be the cause?
-
Answer: Peak splitting can arise from several issues related to the sample, column, or instrument.
| Potential Cause | Solution |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause band distortion and peak splitting. Solution: Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column Inlet Frit Blockage | A partially blocked frit at the column inlet can cause the sample to be distributed unevenly onto the stationary phase. Solution: 1. Filter all samples and mobile phases: Use a 0.45 µm or 0.22 µm filter. 2. Reverse flush the column (if permissible by the manufacturer): This may dislodge particulate matter. 3. Replace the column frit or the column itself. |
| Column Void or Channeling | A void or channel in the column packing can lead to different path lengths for the analyte, resulting in a split peak. Solution: This usually indicates a damaged column that needs to be replaced. |
| Co-elution of an Interfering Compound | The split peak may actually be two different, very closely eluting compounds. Solution: Try a smaller injection volume to see if the peaks resolve. If so, optimize the method for better separation (see "Troubleshooting Workflow for Poor Resolution"). |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Ranolazine in Bulk and Pharmaceutical Formulations [6]
-
Chromatographic System:
-
Instrument: Waters LC system with a 2695 pump and 2996 photodiode array detector.
-
Column: X-terra RP-18 (150 mm × 4.6 mm, 5 µm).
-
Mobile Phase: A filtered and degassed mixture of buffer and acetonitrile (600:400 v/v). The buffer consists of 2.72 g of sodium dihydrogen phosphate monohydrate and 2 mL of triethylamine in 1000 mL of water, with the pH adjusted to 5.0 with orthophosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm.
-
Column Temperature: Ambient.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh about 50.0 mg of Ranolazine into a 100 mL volumetric flask, add 60 mL of methanol, and sonicate to dissolve. Dilute to volume with methanol. Transfer 5.0 mL of this solution to a 100 mL volumetric flask and dilute to volume with the mobile phase.
-
Sample Solution (Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer an amount of powder equivalent to 50 mg of Ranolazine to a 100 mL volumetric flask, add about 70 mL of methanol, and sonicate for 30 minutes. Dilute to volume with methanol. Filter the solution and then dilute 5.0 mL of the filtrate to 100 mL with the mobile phase.
-
Protocol 2: LC-MS/MS Method for Quantification of Ranolazine in Human Plasma [2]
-
Chromatographic System:
-
Instrument: Agilent 1100 series HPLC coupled to an Applied Biosystems Sciex Q-trap MS with a TurboIonSpray source.
-
Column: Zorbax extend C18 (150 x 4.6 mm, 5 µm).
-
Mobile Phase: Methanol and 10mM ammonium acetate (60:40, v/v), with the pH adjusted to 4.0 with formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for Ranolazine: m/z 428.3 → m/z 98.1.
-
Declustering Potential (DP): 45 eV.
-
Collision Energy (CE): 50 eV.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 50 µL aliquot of plasma, add the internal standard.
-
Extract the analytes using diethyl ether–dichloromethane (60:40 v/v).
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for injection.
-
Data Presentation
Table 1: Typical Chromatographic Parameters for Ranolazine Analysis
| Parameter | RP-HPLC Method[1] | LC-MS/MS Method[2] | Chiral Separation Method[8] |
| Column | Hypersil BDS C18, 150 x 4.6 mm, 5µm | Zorbax extend C18, 150 x 4.6 mm, 5 µm | Chiralcel OD-RH, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | Disodium hydrogen orthophosphate buffer (pH 7.0) | 10mM Ammonium Acetate (pH 4.0) | 2 mM Aqueous Ammonium Acetate |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Composition | 55:45 (A:B) | 40:60 (A:B) | 20:80 (A:B) |
| Flow Rate | 1.4 mL/min | 1.0 mL/min | 0.6 mL/min |
| Temperature | 40°C | 25°C | Not Specified |
| Detection | UV at 205 nm | MS/MS (MRM) | MS/MS (MRM) |
| Retention Time | ~7.6 min | Not Specified | < 6 min |
Visualizations
Experimental Workflow for Ranolazine Sample Analysis
Caption: A generalized workflow for the analysis of Ranolazine samples from preparation to data reporting.
References
- 1. jddtonline.info [jddtonline.info]
- 2. academic.oup.com [academic.oup.com]
- 3. ajpaonline.com [ajpaonline.com]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. scirp.org [scirp.org]
- 7. symc.edu.cn [symc.edu.cn]
- 8. Stereoselective quantitative analysis of ranolazine in plasma and tissue samples: application in pharmacokinetics and tissue distribution studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Simultaneous and Trace Level Quantification of Five Potential Genotoxic Impurities in Ranolazine Active Pharmaceutical Ingredient Using LC-MS/MS [scirp.org]
- 10. impactfactor.org [impactfactor.org]
- 11. researchgate.net [researchgate.net]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. chromtech.com [chromtech.com]
- 14. uhplcs.com [uhplcs.com]
Technical Support Center: Troubleshooting Ion Suppression with Desmethyl Ranolazine-d5
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering ion suppression issues when using Desmethyl Ranolazine-d5 as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when using this compound?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest, in this case, this compound.[1][2] This interference can lead to a decreased instrument response, which negatively impacts the accuracy, precision, and sensitivity of the analytical method.[1][3][4] Even though this compound is a stable isotope-labeled (SIL) internal standard, significant ion suppression can still compromise data quality.[5]
Q2: My this compound signal is low and inconsistent across samples. Could this be ion suppression?
A2: Yes, inconsistent and low signal intensity for your internal standard are classic signs of ion suppression.[6] This variability often arises from differences in the composition of the biological matrix between samples, leading to varying degrees of ion suppression.[7]
Q3: I'm using a stable isotope-labeled internal standard (this compound). Shouldn't that automatically correct for ion suppression?
A3: While SIL internal standards like this compound are the "gold standard" and can compensate for matrix effects to a large extent, they are not always a complete solution.[8][9] If the analyte and the internal standard do not co-elute perfectly, or if the ion suppression is very strong, the correction may not be complete, leading to inaccurate results.[5][10] The deuterium (B1214612) isotope effect can sometimes cause the labeled compound to elute slightly earlier than the unlabeled analyte.[5]
Q4: What are the common causes of ion suppression in bioanalytical assays?
A4: Ion suppression can be caused by a variety of endogenous and exogenous substances present in biological samples.[4][7] Common sources include:
-
Endogenous compounds: Phospholipids, salts, proteins, and lipids from the biological matrix (e.g., plasma, urine).[11][12]
-
Exogenous compounds: Dosing vehicles, anticoagulants, co-administered drugs, and contaminants from sample collection and preparation materials like plasticizers.[3][7]
Troubleshooting Guides
Issue 1: Poor Peak Area Precision for this compound
Symptoms:
-
High coefficient of variation (%CV) for the internal standard peak area across a batch of samples.
-
Inconsistent analyte/internal standard area ratios for quality control (QC) samples.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor internal standard precision.
Recommended Actions:
-
Verify Co-elution: Ensure that this compound and the unlabeled analyte are co-eluting. Even minor separation can lead to differential ion suppression.[10]
-
Evaluate the Matrix Effect: Quantify the extent of ion suppression using one of the experimental protocols outlined below (e.g., post-column infusion or comparison of pre- and post-extraction spiked samples).[3][13]
-
Enhance Sample Preparation: If significant ion suppression is confirmed, improve the sample cleanup procedure. Protein precipitation alone may not be sufficient to remove interfering phospholipids.[3][14] Consider switching to solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for a cleaner sample extract.[1][6]
-
Optimize Chromatography: Adjust the chromatographic method to separate this compound from the regions of ion suppression.[2][3] This can be achieved by modifying the gradient, changing the analytical column, or simply diluting the sample.[6][15]
Issue 2: Low Signal Intensity (Poor Recovery) of this compound
Symptoms:
-
The peak area of this compound is significantly lower in extracted samples compared to in a clean solution.
-
Difficulty meeting required limits of detection for the analyte.
Mechanism of Ion Suppression:
Caption: Simplified mechanism of electrospray ionization (ESI) suppression.
Recommended Actions:
-
Perform a Post-Column Infusion Experiment: This will identify the retention time regions where ion suppression is most pronounced.[11][13] You can then adjust your chromatography to ensure this compound elutes in a "cleaner" region of the chromatogram.[2]
-
Check for Contamination: Contamination from the LC system or sample collection tubes can contribute to ion suppression.[3] Ensure the system is clean and consider using different sample tubes.
-
Modify Ionization Source Parameters: Optimize the ion source parameters, such as gas flows, temperature, and capillary voltage, to potentially minimize the impact of interfering compounds.[16]
-
Consider a Different Ionization Technique: If electrospray ionization (ESI) is highly susceptible to suppression for your matrix, atmospheric pressure chemical ionization (APCI) might be a viable alternative, although it is generally suited for less polar compounds.[15]
Quantitative Data Summary
The following tables provide illustrative data on how to quantify matrix effects. The values presented are examples and will vary depending on the specific assay and matrix.
Table 1: Matrix Effect Assessment using Pre- and Post-Extraction Spiked Samples
| Sample ID | Analyte Area (Post-Extraction Spike) (A) | Analyte Area (Neat Solution) (B) | Matrix Factor (A/B) | Ion Suppression/Enhancement |
| Lot 1 | 85,000 | 100,000 | 0.85 | 15% Suppression |
| Lot 2 | 75,000 | 100,000 | 0.75 | 25% Suppression |
| Lot 3 | 92,000 | 100,000 | 0.92 | 8% Suppression |
| Lot 4 | 60,000 | 100,000 | 0.60 | 40% Suppression |
| Lot 5 | 110,000 | 100,000 | 1.10 | 10% Enhancement |
A Matrix Factor < 1 indicates ion suppression, while a value > 1 indicates ion enhancement.
Table 2: Impact of Sample Preparation Technique on Ion Suppression
| Sample Preparation Method | Average Matrix Factor | % Ion Suppression |
| Protein Precipitation | 0.65 | 35% |
| Liquid-Liquid Extraction (LLE) | 0.88 | 12% |
| Solid-Phase Extraction (SPE) | 0.95 | 5% |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones
Objective: To qualitatively identify the retention time regions in a chromatographic run where ion suppression occurs.[13]
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-union and necessary fittings
-
This compound standard solution (at a concentration that gives a stable mid-range signal)
-
Blank extracted matrix sample (e.g., plasma extract from which the analyte and internal standard are absent)
Procedure:
-
Set up the LC-MS/MS system with the analytical column and mobile phases used for the assay.
-
Connect the syringe pump to the LC flow path after the analytical column and before the mass spectrometer's ion source using a tee-union.
-
Begin infusing the this compound solution at a low, constant flow rate (e.g., 10 µL/min).
-
Once a stable signal for this compound is observed in the mass spectrometer, inject the blank extracted matrix sample onto the LC system.
-
Monitor the this compound signal throughout the chromatographic run.
-
Any dips or decreases in the baseline signal indicate regions of ion suppression.[2][3]
Protocol 2: Quantitative Assessment of Matrix Factor
Objective: To quantify the degree of ion suppression or enhancement caused by the sample matrix.
Procedure:
-
Prepare Set A (Neat Solution): Spike this compound into the reconstitution solvent at a known concentration.
-
Prepare Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your established sample preparation method. Spike this compound into the extracted matrix at the same concentration as in Set A.[7]
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of this compound in Set B) / (Average Peak Area of this compound in Set A)
-
-
An MF value significantly different from 1.0 indicates a matrix effect. The % ion suppression can be calculated as (1 - MF) * 100.
References
- 1. longdom.org [longdom.org]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. gmi-inc.com [gmi-inc.com]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 16. biotech-spain.com [biotech-spain.com]
Technical Support Center: Optimizing Mass Spectrometry Parameters for Desmethyl Ranolazine-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the analysis of Desmethyl Ranolazine-d5.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass spectrometry parameters for analyzing Ranolazine (B828) and its deuterated internal standard, this compound?
A1: The mass spectrometric analysis of Ranolazine is typically performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. The multiple reaction monitoring (MRM) mode is used for quantification, monitoring specific precursor to product ion transitions. While specific parameters for this compound may need optimization, they will be very similar to Ranolazine.
Q2: How do I select the precursor and product ions for this compound?
A2: The precursor ion will be the protonated molecule [M+H]⁺. For this compound, you would expect the mass to be shifted by +5 Da from the desmethyl metabolite and also consider the demethylation. The product ions are determined by collision-induced dissociation (CID) of the precursor ion. A good starting point is to look at the fragmentation of Ranolazine and predict the fragmentation of its deuterated desmethyl analog. Common product ions for Ranolazine arise from the fragmentation of the piperazine (B1678402) ring and the side chain.[1][2]
Q3: What are common issues encountered during the analysis of this compound?
A3: Common issues include low signal intensity, high background noise, ion suppression, matrix effects, and poor chromatographic peak shape.[3][4] These can often be addressed by optimizing the sample preparation, chromatographic separation, and mass spectrometer source conditions.
Troubleshooting Guide
Issue 1: Low Signal Intensity for this compound
-
Possible Cause: Suboptimal ionization or fragmentation.
-
Solution: Infuse a standard solution of this compound directly into the mass spectrometer to optimize source parameters such as capillary voltage, source temperature, and gas flows. Perform a product ion scan to identify the most intense fragment ions and optimize the collision energy for the selected MRM transition.
-
-
Possible Cause: Ion suppression from the sample matrix.[3][4]
-
Solution: Improve sample clean-up using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[4] Modifying the chromatographic conditions to separate the analyte from co-eluting matrix components can also mitigate ion suppression.[3] Diluting the sample may also help reduce the concentration of interfering compounds.[4]
-
Issue 2: High Background Noise
-
Possible Cause: Contamination from the LC system, solvents, or sample preparation.
-
Solution: Flush the LC system with a strong solvent mixture (e.g., isopropanol:water). Use high-purity LC-MS grade solvents and reagents.[5] Include a blank injection (solvent only) between samples to identify carryover.
-
-
Possible Cause: Non-specific binding or presence of interfering species.
-
Solution: Optimize the MRM transitions to be highly specific to this compound. Ensure proper chromatographic separation to resolve the analyte from other components.
-
Issue 3: Poor Chromatographic Peak Shape (Tailing, Fronting, or Broadening)
-
Possible Cause: Inappropriate mobile phase or column chemistry.
-
Solution: Adjust the mobile phase pH and organic solvent composition. Ranolazine and its metabolites are basic compounds, so a mobile phase with a slightly acidic pH (e.g., using formic acid or ammonium (B1175870) acetate) can improve peak shape.[1][5] Experiment with different C18 columns from various manufacturers.
-
-
Possible Cause: Column overload.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
Issue 4: Inconsistent Results or Poor Reproducibility
-
Possible Cause: Variability in sample preparation.
-
Solution: Ensure consistent and precise execution of the sample preparation protocol. Use of an automated liquid handler can improve reproducibility.
-
-
Possible Cause: Matrix effects varying between samples.
-
Solution: The use of a stable isotope-labeled internal standard like this compound is crucial to compensate for matrix effects and other variations during sample processing and analysis. Ensure the internal standard is added at the beginning of the sample preparation process.
-
Quantitative Data Summary
The following tables summarize typical mass spectrometry and chromatographic parameters for the analysis of Ranolazine, which can be used as a starting point for optimizing the analysis of this compound.
Table 1: Mass Spectrometry Parameters for Ranolazine
| Parameter | Value | Reference |
| Ionization Mode | ESI Positive | [1][2][6] |
| Precursor Ion (m/z) | 428.2 - 428.5 | [1][2][6] |
| Product Ion (m/z) | 279.1 - 279.5, 98.1 | [1][2][6][7] |
| Declustering Potential (DP) | 45 V | [1] |
| Collision Energy (CE) | 23 - 50 eV | [1][2] |
Table 2: Suggested Starting Mass Spectrometry Parameters for this compound
| Parameter | Suggested Value | Notes |
| Ionization Mode | ESI Positive | |
| Precursor Ion (m/z) | ~419.3 | Based on loss of a methyl group (-14 Da) and addition of 5 deuterium (B1214612) atoms (+5 Da) from Ranolazine (428.3 - 14 + 5 = 419.3). This will need to be confirmed by infusion. |
| Product Ion (m/z) | To be determined | Will likely correspond to fragments of the deuterated desmethyl structure. A product ion scan is necessary for confirmation. |
| Declustering Potential (DP) | 40 - 50 V | Start with values similar to Ranolazine and optimize. |
| Collision Energy (CE) | 20 - 50 eV | Optimize for the specific precursor-product transition. |
Table 3: Typical Liquid Chromatography Parameters
| Parameter | Example 1 | Example 2 |
| Reference | [1] | [2] |
| Column | Zorbax extend C18 (150 x 4.6 mm, 5 µm) | Chiralcel OD-RH |
| Mobile Phase A | 10mM Ammonium Acetate (pH 4.0) | 2 mM Aqueous Ammonium Acetate |
| Mobile Phase B | Methanol | Acetonitrile |
| Gradient/Isocratic | Isocratic (40:60 A:B) | Isocratic (20:80 A:B) |
| Flow Rate | 1.0 mL/min | 0.6 mL/min |
| Column Temperature | 25°C | Not Specified |
Experimental Protocols & Visualizations
Experimental Workflow for Sample Analysis
The general workflow for analyzing this compound in a biological matrix involves sample preparation, LC-MS/MS analysis, and data processing.
Caption: Experimental workflow for bioanalysis.
Troubleshooting Logic for Low Signal Intensity
This diagram illustrates a logical approach to troubleshooting low signal intensity for your analyte.
Caption: Troubleshooting low MS signal.
References
- 1. academic.oup.com [academic.oup.com]
- 2. symc.edu.cn [symc.edu.cn]
- 3. eijppr.com [eijppr.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Simultaneous and Trace Level Quantification of Five Potential Genotoxic Impurities in Ranolazine Active Pharmaceutical Ingredient Using LC-MS/MS [scirp.org]
- 6. Sensitive quantification of ranolazine in human plasma by liquid chromatography--tandem mass spectrometry with positive electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
How to address poor recovery of Ranolazine from biological matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with the recovery of ranolazine (B828) from biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for extracting ranolazine from biological samples?
A1: The primary methods for extracting ranolazine from biological matrices like plasma, blood, and tissue homogenates are protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method often depends on the desired sample purity, the complexity of the matrix, and the sensitivity of the downstream analytical instrumentation (e.g., LC-MS/MS).
Q2: What are the key physicochemical properties of ranolazine to consider during method development?
A2: Ranolazine is a basic compound with a pKa of approximately 7.21 for the piperazine (B1678402) moiety, which is the strongest basic center. Its solubility is pH-dependent; it is freely soluble in acidic conditions (pH < 4.4) and very slightly soluble in neutral to basic conditions (pH > 6.99)[1]. The LogP value of ranolazine is around 2.07, indicating moderate lipophilicity[1][2]. These properties are critical for optimizing extraction efficiency, particularly for LLE and SPE.
Q3: Is ranolazine stable in biological samples during storage and sample processing?
A3: Ranolazine has demonstrated good stability in human plasma through multiple freeze-thaw cycles and during storage at room temperature for up to 24 hours and at -20°C for at least one to three months[3][4]. However, a crucial instability has been noted during the sample evaporation step following liquid-liquid extraction. Evaporating the organic extraction solvent to complete dryness can lead to a loss of approximately 20% of the ranolazine[5].
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction of ranolazine from biological matrices.
Low Recovery with Protein Precipitation (PP)
Issue: You are observing low and inconsistent recovery of ranolazine after protein precipitation with acetonitrile (B52724) or methanol (B129727).
Potential Causes & Solutions:
-
Incomplete Protein Precipitation: Insufficient precipitation can lead to ranolazine remaining bound to soluble proteins.
-
Troubleshooting Step: Optimize the ratio of the precipitating solvent to the sample. A common starting point is a 3:1 or 4:1 ratio of solvent to plasma[6]. Ensure vigorous vortexing immediately after adding the solvent to promote rapid and thorough protein denaturation.
-
-
Co-precipitation of Ranolazine: Ranolazine might be getting trapped within the precipitated protein pellet.
-
Troubleshooting Step: After adding the precipitation solvent, consider placing the sample on ice to enhance protein precipitation, which may reduce the likelihood of ranolazine entrapment. Centrifugation at high speeds (e.g., >10,000 rpm) can also help in forming a compact pellet, minimizing the volume in which the analyte can be trapped.
-
-
Suboptimal pH: The pH of the sample after the addition of the solvent might not be optimal for ranolazine solubility.
-
Troubleshooting Step: While PP is a crude method, ensuring the final mixture is acidic can help keep ranolazine in its more soluble, ionized form.
-
Low Recovery with Liquid-Liquid Extraction (LLE)
Issue: Your LLE procedure is yielding poor recovery of ranolazine.
Potential Causes & Solutions:
-
Suboptimal pH of the Aqueous Phase: For efficient extraction into an organic solvent, ranolazine, a basic compound, should be in its neutral (un-ionized) form.
-
Troubleshooting Step: Adjust the pH of the biological sample to be at least 2 pH units above its pKa (~7.2). Adding a small amount of a basic solution like sodium hydroxide (B78521) to raise the pH of the plasma sample before extraction can significantly improve recovery.
-
-
Inappropriate Organic Solvent: The polarity of the extraction solvent may not be suitable for ranolazine.
-
Analyte Instability During Evaporation: As mentioned, ranolazine is unstable when evaporated to complete dryness.
-
Troubleshooting Step: To prevent degradation, add a small volume of an acidic aqueous solution (e.g., 120 µL of 10mM ammonium (B1175870) acetate (B1210297) with 1% formic acid) to the organic extract before the evaporation step[5]. This ensures that as the organic solvent evaporates, the ranolazine partitions into the acidic aqueous phase where it is more stable.
-
Low Recovery with Solid-Phase Extraction (SPE)
Issue: You are experiencing low recovery of ranolazine using an SPE method.
Potential Causes & Solutions:
-
Incorrect Sorbent Choice: The SPE sorbent may not have the appropriate chemistry for retaining ranolazine.
-
Troubleshooting Step: For a basic compound like ranolazine, a cation-exchange or a reversed-phase (e.g., C18, C8) sorbent can be effective. The choice will dictate the sample preparation and elution conditions.
-
-
Suboptimal pH for Loading: The pH of the sample during loading onto the SPE cartridge is critical for retention.
-
Troubleshooting Step:
-
For reversed-phase SPE , adjust the sample pH to be basic (pH > 9) to ensure ranolazine is in its neutral, more hydrophobic form, promoting retention on the non-polar sorbent.
-
For cation-exchange SPE , the sample pH should be acidic (pH < 5) to ensure ranolazine is protonated (positively charged) for effective binding to the negatively charged sorbent.
-
-
-
Inefficient Elution: The elution solvent may not be strong enough to desorb ranolazine from the sorbent.
-
Troubleshooting Step:
-
For reversed-phase SPE , use a strong organic solvent like methanol or acetonitrile. The addition of a small amount of acid (e.g., formic acid) to the elution solvent can protonate the ranolazine, reducing its retention and improving recovery.
-
For cation-exchange SPE , use an elution solvent containing a high concentration of a counter-ion or a basic modifier (e.g., ammonium hydroxide in methanol) to neutralize the ranolazine and disrupt its ionic interaction with the sorbent.
-
-
Data Presentation
Table 1: Summary of Ranolazine Recovery from Human Plasma using Different Extraction Methods
| Extraction Method | Details | Mean Recovery (%) | Reference |
| Liquid-Liquid Extraction (LLE) | Diethyl ether-dichloromethane (60:40, v/v) | 67.0 - 71.6 | [5] |
| Protein Precipitation (PP) | Methanol | 82.36 - 94.25 | [3][4] |
| Solid Phase Extraction (SPE) | Not specified | 98 - 101 | [9] |
Experimental Protocols
Protocol 1: Protein Precipitation with Methanol
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold methanol.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge the sample at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for analysis (e.g., by LC-MS/MS).
Protocol 2: Liquid-Liquid Extraction with Diethyl Ether-Dichloromethane
-
To 500 µL of human plasma in a glass tube, add a small volume of a basic solution (e.g., 50 µL of 1M NaOH) and vortex briefly.
-
Add 2 mL of diethyl ether-dichloromethane (60:40, v/v) as the extraction solvent.
-
Vortex the mixture for 5 minutes, followed by centrifugation at 4,000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Add 120 µL of 10mM ammonium acetate with 1% formic acid to the organic extract.
-
Evaporate the organic solvent under a gentle stream of nitrogen at 40°C.
-
Reconstitute the remaining aqueous residue in the mobile phase for analysis.
Protocol 3: General Solid-Phase Extraction (Reversed-Phase)
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1 mL of a basic buffer (e.g., ammonium hydroxide solution, pH 10).
-
Sample Loading: Mix 500 µL of plasma with 500 µL of the basic buffer. Load the diluted sample onto the SPE cartridge at a slow, consistent flow rate.
-
Washing: Wash the cartridge with 1 mL of deionized water to remove hydrophilic impurities, followed by 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove less retained impurities.
-
Elution: Elute the ranolazine from the cartridge with 1 mL of an acidic organic solvent (e.g., methanol with 1% formic acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute the residue in the mobile phase for analysis.
Visualizations
Caption: Troubleshooting workflow for low ranolazine recovery.
Caption: Optimized Liquid-Liquid Extraction workflow for ranolazine.
References
- 1. tga.gov.au [tga.gov.au]
- 2. Ranolazine | C24H33N3O4 | CID 56959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Determination of ranolazine in human plasma by LC-MS/MS and its application in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. symc.edu.cn [symc.edu.cn]
- 8. Stereoselective quantitative analysis of ranolazine in plasma and tissue samples: application in pharmacokinetics and tissue distribution studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. impactfactor.org [impactfactor.org]
Best practices for handling and storing Desmethyl Ranolazine-d5
This technical support center provides best practices for handling, storing, and troubleshooting experiments involving Desmethyl Ranolazine-d5. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
For long-term storage, this compound should be stored at -20°C for a period of one to two years. For short-term storage of one to two weeks, it can be kept at -4°C[1]. Some suppliers also recommend storage in a refrigerator at 2-8°C[2]. Always refer to the manufacturer's instructions for the most accurate information.
Q2: What is the appearance of this compound?
This compound is typically a light yellow to light tan solid[2][3].
Q3: What are the recommended solvents for dissolving this compound?
This compound is soluble in chloroform (B151607) and methanol[1]. The parent compound, Ranolazine, is also soluble in dichloromethane (B109758) and methanol (B129727), and its solubility is pH-dependent, with higher solubility in acidic conditions (freely soluble below pH 4.40)[4][5][6]. For aqueous solutions, using a buffer with a pH below 4.4 is recommended to improve solubility.
Q4: Is this compound considered a hazardous substance?
The Safety Data Sheet (SDS) for the non-deuterated form, Desmethyl Ranolazine, indicates that it is not classified as a hazardous substance[7]. Similarly, the SDS for a related compound, Ranolazine dihydrochloride, also states it is not a hazardous substance or mixture[8]. However, it is always recommended to follow standard laboratory safety procedures.
Q5: What personal protective equipment (PPE) should be used when handling this compound?
Standard laboratory PPE, including safety glasses, a lab coat, and gloves, should be worn. While the SDS for Desmethyl Ranolazine does not specify required breathing equipment, it is good practice to handle the solid form in a well-ventilated area or a fume hood to avoid inhalation of dust particles[7]. The SDS for the parent compound also notes that due to a lack of testing, no specific recommendation for glove material can be provided[7]. Therefore, selecting gloves with broad chemical resistance is a prudent measure.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results.
This could be due to several factors related to the handling and storage of this compound. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Difficulty dissolving this compound.
If you are experiencing issues with solubility, consider the following:
-
Choice of Solvent: As mentioned, methanol and chloroform are suitable organic solvents[1]. For aqueous solutions, the pH-dependent solubility of the parent compound, Ranolazine, suggests that an acidic buffer (pH < 4.4) will significantly improve solubility[4].
-
Sonication: Aiding dissolution with vortexing and sonication can be effective, as demonstrated in analytical methods for Ranolazine[9].
-
Fresh Solvent: Ensure that the solvent used is fresh and of high purity, as contaminants can affect solubility.
Data Presentation
| Parameter | Recommendation | Source(s) |
| Long-Term Storage | -20°C (1-2 years) | [1] |
| Short-Term Storage | -4°C (1-2 weeks) or 2-8°C | [1][2] |
| Appearance | Light yellow to light tan solid | [2][3] |
| Solubility (Organic) | Soluble in chloroform and methanol | [1] |
| Solubility (Aqueous) | pH-dependent; freely soluble at pH < 4.40 | [4] |
Experimental Protocols
Protocol for Preparation of a Stock Solution
This protocol is a general guideline based on the known properties of this compound and its parent compound.
-
Safety Precautions: Before starting, ensure you are wearing appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves. Handle the solid compound in a chemical fume hood.
-
Weighing the Compound: Accurately weigh the desired amount of this compound solid using an analytical balance.
-
Solvent Selection:
-
For an organic stock solution, choose a high-purity solvent such as methanol or chloroform[1].
-
For an aqueous stock solution, prepare a suitable acidic buffer (e.g., 0.1 N HCl or a citrate (B86180) buffer with pH < 4.4)[4][9].
-
-
Dissolution:
-
Add the appropriate volume of the chosen solvent to the weighed this compound.
-
Vortex the solution to facilitate mixing.
-
If the compound does not fully dissolve, place the vial in an ultrasonic bath for short intervals until a clear solution is obtained[9].
-
-
Storage of Stock Solution: Store the stock solution in a tightly sealed vial at -20°C for long-term use. For short-term use, store at 2-8°C and protect from light. It is advisable to prepare fresh dilutions from the stock solution for each experiment to ensure accuracy.
Visualizations
Caption: Recommended workflow for handling and preparing this compound.
References
- 1. bio-fount.com [bio-fount.com]
- 2. ovid.com [ovid.com]
- 3. Ranolazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. tga.gov.au [tga.gov.au]
- 5. Ranolazine | C24H33N3O4 | CID 56959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ajpaonline.com [ajpaonline.com]
- 7. ovid.com [ovid.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. medipol.edu.tr [medipol.edu.tr]
Enhancing sensitivity for low-level detection of Ranolazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity for low-level detection of Ranolazine (B828).
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive and widely used method for low-level detection of Ranolazine in biological matrices?
A1: The most sensitive, specific, and commonly employed method for the quantification of Ranolazine in biological samples, such as human plasma, is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2][3] This technique offers excellent selectivity and low detection limits, making it ideal for pharmacokinetic studies and therapeutic drug monitoring.[4][5] The use of Multiple Reaction Monitoring (MRM) mode in a triple quadrupole mass spectrometer is standard for achieving high sensitivity.[2][6]
Q2: What are the typical limits of detection (LOD) and quantification (LOQ) I can expect for Ranolazine using LC-MS/MS?
A2: With an optimized LC-MS/MS method, it is possible to achieve a Lower Limit of Detection (LOD) as low as 1 ng/mL and a Lower Limit of Quantitation (LLOQ) in the range of 4-10 ng/mL in human plasma.[2][3][7] Some methods have been validated with a linear range starting from 5 ng/mL.[1][5] For detecting process impurities of Ranolazine, methods have demonstrated even lower LOQs, in the parts-per-million (ppm) range, which can be equivalent to sub-ng/mL levels.[8]
Q3: Which sample preparation technique is best for enhancing sensitivity: Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE)?
A3: Both techniques are widely used, and the choice depends on the required level of cleanliness and sensitivity.
-
Protein Precipitation (PPT): This is a simpler and faster method, often using methanol (B129727) or acetonitrile.[1][2][5] It provides good recovery but may result in higher matrix effects, which can suppress the analyte signal.
-
Liquid-Liquid Extraction (LLE): This method, often using a solvent mixture like diethyl ether-dichloromethane, is more labor-intensive but typically yields a cleaner extract with fewer matrix interferences.[3][7] For ultra-sensitive detection, LLE is often preferred as it can help reduce ion suppression and improve signal-to-noise.
Q4: How critical is the choice of an internal standard (IS) for sensitive Ranolazine analysis?
A4: The use of a suitable internal standard is critical for accurate and precise quantification, especially at low levels. An ideal IS is a stable isotope-labeled version of Ranolazine. If unavailable, a structurally similar compound with similar chromatographic and ionization behavior should be used. A proper IS corrects for variability during sample preparation, injection, and ionization, which is essential for achieving high sensitivity and reproducibility.[3][6][7]
Troubleshooting Guide
Q5: I am experiencing low signal intensity or poor sensitivity for Ranolazine. What are the potential causes and solutions?
A5: Low sensitivity can stem from multiple factors in the analytical workflow. Use the following logical approach to diagnose the issue.
Q6: My results show high variability and poor precision (%RSD > 15%). What should I investigate?
A6: High variability is often linked to inconsistent sample preparation or issues with the internal standard.
-
Check Internal Standard (IS) Response: Ensure the IS response is stable across all samples, calibrators, and quality controls. A highly variable IS response points to inconsistent addition of the IS or severe, sample-specific matrix effects.
-
Review Sample Preparation Steps: Inconsistent vortexing, centrifugation, or evaporation can introduce variability. Ensure protocols are followed precisely. For LLE, ensure consistent phase separation and extraction volumes.
-
Autosampler Issues: Check the autosampler for consistent injection volumes and ensure there are no air bubbles in the syringe. Processed samples should be stable in the autosampler for the duration of the run.[1]
Q7: How can I identify and mitigate matrix effects that are suppressing my Ranolazine signal?
A7: Matrix effects occur when co-eluting compounds from the biological matrix interfere with the ionization of the analyte, typically causing signal suppression in ESI.
-
Identification: Perform a post-extraction spike experiment. Compare the signal of an analyte spiked into an extracted blank matrix sample to the signal of the analyte in a clean solvent. A lower signal in the matrix indicates ion suppression.
-
Mitigation Strategies:
-
Improve Chromatographic Separation: Modify the gradient to better separate Ranolazine from interfering matrix components.
-
Enhance Sample Cleanup: Switch from protein precipitation to a more rigorous method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[3][7]
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering components, but may compromise the ability to detect very low levels of Ranolazine.
-
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects as the IS will be affected similarly to the analyte.
-
Experimental Protocols & Data
Detailed Protocol: LC-MS/MS for Ranolazine in Human Plasma
This protocol is a synthesis of validated methods reported in the literature.[1][2][3][7]
-
Sample Preparation (LLE Method)
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., Tramadol or a stable isotope-labeled Ranolazine).[3][7]
-
Add 1 mL of extraction solvent (e.g., diethyl ether-dichloromethane, 60:40 v/v).[3][7]
-
Vortex for 2 minutes, then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase and inject into the LC-MS/MS system.
-
-
Liquid Chromatography Conditions
-
Column: C18 Column (e.g., Zorbax extend C18, 50 mm x 4.6 mm, 5 µm).[3][7]
-
Mobile Phase: Methanol and 10mM ammonium (B1175870) acetate (B1210297) (e.g., 60:40 v/v).[3][7] An isocratic or gradient elution can be used.
-
Column Temperature: 30-40°C.
-
-
Mass Spectrometry Conditions
-
Ion Source: Electrospray Ionization (ESI), positive mode.[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition (Ranolazine): Monitor the fragmentation of the parent ion to the product ion, m/z 428.2 → 279.50.[1][6]
-
MRM Transition (IS): Varies depending on the IS used (e.g., m/z 448.3 → 285.2 for one IS example).[1]
-
Optimization: Ion source parameters like capillary voltage, source temperature, and gas flows, as well as compound-specific parameters like cone voltage and collision energy, should be optimized for maximum signal intensity.
-
Quantitative Data Summary
The table below summarizes key performance characteristics from various published LC-MS/MS methods for Ranolazine detection, demonstrating the achievable sensitivity and reliability.
| Parameter | Method 1[1][5] | Method 2[3][7] | Method 3[2] | Method 4 (QbD-Guided)[4] |
| Matrix | Human Plasma | Human Plasma | Human Plasma | Human Plasma |
| Sample Prep | Protein Precipitation | Liquid-Liquid Extraction | Protein Precipitation | Not Specified |
| Linearity Range | 5 - 2000 ng/mL | 10 - 5000 ng/mL | 4 - 2000 ng/mL | Not Specified |
| LLOQ | 5 ng/mL | 10 ng/mL | 4 ng/mL | Not Specified |
| LOD | Not Reported | 1 ng/mL | Not Reported | 2 ng/mL |
| Mean Recovery | 82.4% - 94.3% | 96.7% - 101.6% (Accuracy) | Not Reported | 98% - 101% |
| Precision (%RSD) | 0.14% - 4.56% | < 3.1% | < 15% | < 5% |
References
- 1. Determination of ranolazine in human plasma by LC-MS/MS and its application in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a sensitive LC-MS/MS assay for simultaneous quantitation of ranolazine and its three metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of ranolazine in human plasma by liquid chromatographic-tandem mass spectrometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. impactfactor.org [impactfactor.org]
- 5. researchgate.net [researchgate.net]
- 6. symc.edu.cn [symc.edu.cn]
- 7. academic.oup.com [academic.oup.com]
- 8. pnrjournal.com [pnrjournal.com]
Resolving co-eluting peaks in Ranolazine chromatogram
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with co-eluting peaks in Ranolazine chromatograms.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I am observing a shoulder on my main Ranolazine peak. What could be the cause and how can I resolve it?
A shoulder on the main peak is a common indication of a co-eluting impurity.[1][2] This can be due to a related substance, a degradation product, or a synthetic intermediate.[3][4][5]
Troubleshooting Steps:
-
Confirm Peak Purity: If you have a Diode Array Detector (DAD) or a Mass Spectrometer (MS), use the peak purity analysis function to confirm if the peak is spectrally homogeneous.[1][2] A non-homogeneous peak confirms the presence of a co-eluting substance.
-
Method Modification - Increase Selectivity: The goal is to alter the "chemistry" of the separation to better differentiate between Ranolazine and the impurity.[1]
-
Mobile Phase pH Adjustment: Ranolazine is a basic compound.[6] Modifying the pH of the mobile phase can change the ionization state of both Ranolazine and any ionizable impurities, thus altering their retention times and improving separation.[7] Ensure the mobile phase pH is at least 2 units away from the pKa of the analytes.[7]
-
Change Organic Modifier: If you are using acetonitrile (B52724), try switching to methanol, or vice-versa. The different solvent properties can alter the selectivity of the separation.
-
Modify Stationary Phase: If mobile phase adjustments are insufficient, consider changing the column to one with a different stationary phase chemistry (e.g., from a C18 to a phenyl-hexyl or a cyano column) to introduce different types of interactions.[8]
-
-
Method Modification - Increase Efficiency:
-
Gradient Optimization: If using a gradient method, make the gradient shallower around the elution time of Ranolazine. A slower ramp rate can improve the separation of closely eluting compounds.[7][9]
-
Flow Rate Reduction: Decreasing the flow rate can increase the column's efficiency and may improve resolution.
-
Question 2: My chromatogram shows two peaks that are not baseline resolved. How can I improve the resolution?
Poor resolution between two peaks can be addressed by manipulating the three key factors in the resolution equation: efficiency, selectivity, and retention.[1][8]
Troubleshooting Steps:
-
Increase Retention (Capacity Factor, k'): If the peaks are eluting very early (low k'), increasing their retention on the column can provide more opportunity for separation.[1]
-
Decrease Organic Solvent Strength: In a reversed-phase method, reduce the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase.[7] This will increase the retention time of the compounds.
-
-
Improve Column Efficiency (N): A more efficient column produces sharper peaks, which are easier to resolve.[8]
-
Check System Suitability: Ensure your system is performing optimally. Check for high backpressure, which could indicate a blockage.
-
Use a Newer Column: Older columns lose efficiency over time. Replacing the column with a new one of the same type can improve peak shape and resolution.
-
Consider Smaller Particle Size Columns: Columns with smaller particles generally provide higher efficiency and better resolution.[8]
-
-
Enhance Selectivity (α): This is often the most effective way to improve the resolution of closely eluting peaks.[1]
-
Follow the selectivity enhancement steps outlined in Question 1 (mobile phase pH, organic modifier, stationary phase).
-
Question 3: I am performing forced degradation studies of Ranolazine and seeing multiple, poorly resolved peaks. What are the likely degradants and what method can I use?
Forced degradation studies of Ranolazine can produce several degradation products, particularly under acidic and oxidative stress conditions.[10][11] Ranolazine is reported to be susceptible to degradation in the presence of acid and hydrogen peroxide, while it is more stable under basic conditions.[10][11]
Recommended Approach:
A stability-indicating HPLC method is required to separate the main Ranolazine peak from all potential degradation products. Several published methods have been shown to be effective.[6][12][13]
-
Initial Method to Try: A gradient method is often necessary to resolve a complex mixture of the parent drug and its degradation products. A C18 column is a good starting point. One study used a gradient with a phosphate (B84403) buffer and acetonitrile.[9]
Experimental Protocol: Stability-Indicating HPLC Method for Ranolazine
This protocol is a starting point and may require optimization for your specific instrumentation and sample matrix.
Chromatographic Conditions:
| Parameter | Value |
| Column | Hypersil BDS C18, 150 x 4.6 mm, 5µm (or equivalent)[6] |
| Mobile Phase A | Disodium hydrogen orthophosphate buffer (pH 7.0)[6][12] |
| Mobile Phase B | Acetonitrile[6] |
| Gradient | A step-wise or linear gradient may be required. Start with a higher proportion of Mobile Phase A and gradually increase Mobile Phase B. For example: 0-5 min (90% A), 5-15 min (linear gradient to 80% A), 15-27 min (linear gradient to 40% A), followed by re-equilibration.[9] |
| Flow Rate | 1.0 - 1.4 mL/min[6][12] |
| Column Temperature | 40°C[6] |
| Detection Wavelength | 205 nm or 220 nm[6][12] |
| Injection Volume | 10 - 20 µL |
| Diluent | Mobile Phase A and Mobile Phase B in a 50:50 ratio, or as per the initial mobile phase conditions. |
Sample Preparation:
-
Standard Solution: Prepare a stock solution of Ranolazine reference standard in the diluent. Further dilute to a working concentration (e.g., 0.1 mg/mL).
-
Sample Solution: Accurately weigh and dissolve the Ranolazine sample in the diluent to achieve a similar concentration as the standard solution. Sonicate to ensure complete dissolution.[6]
-
Forced Degradation Samples: Subject the Ranolazine sample to stress conditions (e.g., 1N HCl, 1N NaOH, 5% H2O2, heat, light).[6][10] Neutralize the acidic and basic samples before injection.
Data Presentation: Example Chromatographic Parameters
The following table summarizes different reported HPLC conditions for Ranolazine analysis, which can be used as a reference for method development and troubleshooting.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Hypersil BDS C18, 150x4.6mm, 5µm[6] | Supelcosil C18, 250x4.6mm, 5µm[12][13] | ODS 3V, 250x4.6mm, 5µm[14] |
| Mobile Phase | Disodium hydrogen orthophosphate buffer (pH 7.0) and Acetonitrile (55:45)[6] | Phosphate buffer (pH 7.0) and Methanol (35:65)[12][13] | 0.02N NH4H2PO4 buffer (pH 4.0) and Acetonitrile (50:50)[14] |
| Flow Rate | 1.4 mL/min[6] | 1.0 mL/min[12][13] | 1.0 mL/min[14] |
| Detection | 205 nm[6] | 220 nm[12][13] | 282 nm[14] |
| Column Temp. | 40°C[6] | Ambient | 30°C[14] |
| Ranolazine RT | ~7.6 min[6] | ~10.5 min[15] | ~2.1 min[14] |
Visualizations
Caption: Troubleshooting workflow for resolving co-eluting peaks.
Caption: Relationship between chromatographic parameters and peak resolution.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. m.youtube.com [m.youtube.com]
- 3. veeprho.com [veeprho.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. Ranolazine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 6. jddtonline.info [jddtonline.info]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. medipol.edu.tr [medipol.edu.tr]
- 10. ijpsr.com [ijpsr.com]
- 11. STABILITY INDICATING LC METHOD FOR THE DETERMINATION OF RANOLAZINE HYDROCHLORIDE IN THE BULK DRUG AND IN PHARMACEUTICAL DOSAGE FORM | Semantic Scholar [semanticscholar.org]
- 12. longdom.org [longdom.org]
- 13. Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine | Semantic Scholar [semanticscholar.org]
- 14. ijrpb.com [ijrpb.com]
- 15. omicsonline.org [omicsonline.org]
Calibration curve issues in Ranolazine bioanalysis
Welcome to the technical support center for the bioanalysis of Ranolazine (B828). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during experimental procedures, with a focus on calibration curve-related challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Calibration Curve & Linearity Issues
Question 1: My calibration curve for ranolazine is non-linear or has poor correlation (r < 0.99). What are the potential causes and how can I fix it?
Answer: A non-linear or poorly correlated calibration curve can stem from several factors throughout the bioanalytical process. Here’s a step-by-step troubleshooting guide:
-
Incorrect Standard Preparation: Inaccurate serial dilutions are a common source of error.
-
Solution: Carefully reprepare your stock and working standard solutions. Ensure all volumetric flasks and pipettes are properly calibrated. Prepare fresh calibration standards in blank, analyte-free biological matrix (e.g., human plasma).[1] For ranolazine, typical calibration curves in plasma range from 5–2000 ng/mL or 10–5000 ng/mL.[1][2]
-
-
Inappropriate Weighting Factor: Using a simple linear regression (1/x⁰) may not be appropriate if the variance is not constant across the concentration range (heteroscedasticity).
-
Solution: Apply a weighting factor to your regression analysis. For bioanalytical assays, 1/x or 1/x² weighting is common and often provides better accuracy at the lower end of the curve.[1]
-
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateauing of the response and a non-linear curve.
-
Solution: Check the peak shapes and responses of your highest concentration standards. If saturation is suspected, either dilute the upper-end standards or narrow the calibration range.
-
-
Suboptimal Chromatographic Conditions: Poor peak shape (e.g., fronting or tailing) can affect integration and lead to non-linearity.
-
Solution: Optimize your mobile phase composition and pH. For ranolazine analysis, a common mobile phase involves methanol (B129727) and an ammonium (B1175870) acetate (B1210297) or formic acid buffer.[1][2] Adjusting the pH can improve peak shape.[1] Ensure your HPLC column is not degraded.
-
-
Analyte Instability: Ranolazine can be unstable under certain conditions, such as during sample extraction when solvents are evaporated to complete dryness.[1]
-
Solution: Avoid complete dryness during solvent evaporation steps. If using liquid-liquid extraction (LLE), minimize the time samples spend in the evaporator.[1] Also, verify the stability of ranolazine in your matrix under the storage and handling conditions of your experiment (e.g., freeze-thaw cycles, bench-top stability).[2]
-
Question 2: I'm observing significant matrix effects (ion suppression or enhancement) in my ranolazine assay. How can I identify and mitigate this?
Answer: Matrix effects occur when co-eluting endogenous components from the biological sample interfere with the ionization of the analyte (ranolazine) or the internal standard (IS), leading to inaccurate quantification.
-
How to Identify Matrix Effects:
-
Post-Extraction Spike Method: Compare the peak area of an analyte spiked into an extracted blank matrix sample with the peak area of the analyte in a neat solution (mobile phase). A significant difference indicates a matrix effect.
-
Infusion Experiment (Qualitative): Infuse a constant concentration of ranolazine into the mass spectrometer while injecting an extracted blank matrix sample. Dips or rises in the baseline at the retention time of ranolazine indicate ion suppression or enhancement, respectively.
-
-
Strategies for Mitigation:
-
Improve Sample Preparation: A more rigorous sample clean-up can remove interfering phospholipids (B1166683) and other matrix components.
-
Optimize Chromatography: Adjust the HPLC gradient to better separate ranolazine from the interfering matrix components. Ensure the interfering peaks do not co-elute with your analyte.
-
Use a Stable Isotope-Labeled (SIL) Internal Standard: A SIL-IS is the gold standard as it co-elutes with the analyte and experiences the same matrix effects, thus providing effective compensation.[4] If a SIL-IS is unavailable, a structural analog that elutes very close to ranolazine is the next best choice.[4]
-
Question 3: My internal standard (IS) response is highly variable across my analytical run. What should I do?
Answer: Inconsistent IS response can compromise the accuracy of your results. The IS is added to compensate for variability, but its own performance should be monitored.[4]
-
Potential Causes and Solutions:
-
Inconsistent Addition of IS: Ensure the IS is added precisely and consistently to every sample, calibrator, and QC at the beginning of the sample preparation process. Use a calibrated pipette and ensure thorough vortexing after addition.
-
Poor IS Stability: Verify the stability of your IS in the stock solution and in the biological matrix under your experimental conditions.
-
Matrix Effects on the IS: The IS can also be suppressed or enhanced by matrix components, especially if it is not a SIL-IS and has a different retention time than ranolazine. The mitigation strategies are the same as for the analyte (see Question 2).
-
Extraction Inconsistency: Variability in the extraction recovery of the IS can lead to inconsistent responses. Ensure your sample preparation method is robust and reproducible.[4]
-
Instrumental Variability: Issues like inconsistent injection volume or fluctuations in the ion source can cause IS response to vary.[4] Regular instrument maintenance and performance checks are crucial.
-
Quantitative Data Summary
The following tables summarize typical parameters for validated ranolazine bioanalytical methods.
Table 1: Linearity and Sensitivity of Ranolazine Bioanalytical Methods
| Method Type | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r) | Reference |
| LC-MS/MS | 10 - 5000 | 10 | > 0.996 | [1] |
| LC-MS/MS | 5 - 2000 | 5 | > 0.993 | [2] |
| LC-MS | 5 - 2000 | 5 | > 0.999 | [3] |
| RP-HPLC | 11.98 - 37.92 (µg/mL) | N/A | > 0.999 | [5] |
| UV-Spectrophotometry | 10 - 50 (µg/mL) | 2.5 (µg/mL) | > 0.998 | [6] |
Table 2: Accuracy and Precision Data from a Validated LC-MS/MS Method
| QC Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| 30 | < 3.1 | < 2.8 | -3.27 to 1.6 | [1] |
| 300 | < 3.1 | < 2.8 | -3.27 to 1.6 | [1] |
| 4000 | < 3.1 | < 2.8 | -3.27 to 1.6 | [1] |
Experimental Protocols
Protocol 1: Human Plasma Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated LC-MS/MS method for ranolazine.[1]
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma sample, calibration standard, or quality control sample.
-
Internal Standard Addition: Add 10 ng/mL of the internal standard working solution (e.g., Tramadol in methanol-water).[1]
-
Vortexing: Vortex the mixture for 30 seconds to ensure homogeneity.
-
Extraction: Add 1 mL of extraction solvent (diethyl ether–dichloromethane, 60:40 v/v).
-
Mixing: Vortex the tube for 5 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent under a gentle stream of nitrogen at 40°C. Crucially, do not evaporate to complete dryness to prevent ranolazine degradation. [1]
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex & Transfer: Vortex for 1 minute and transfer the solution to an HPLC vial for analysis.
Protocol 2: LC-MS/MS Conditions for Ranolazine Analysis
This protocol outlines typical instrument conditions for quantifying ranolazine.[1][2][7]
-
HPLC System: Agilent 1200 series or equivalent
-
Mass Spectrometer: API 4000 or equivalent triple quadrupole mass spectrometer[7]
-
Column: Zorbax Extend C18 (or equivalent C18 column)[1]
-
Mobile Phase: Methanol:10mM Ammonium Acetate (60:40 v/v), pH adjusted to 4.0 with formic acid[1]
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 5 µL[3]
-
Column Temperature: 35°C[3]
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode[7]
-
MS/MS Transitions:
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. Determination of ranolazine in human plasma by LC-MS/MS and its application in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. Development and Validation of Stability Indicating RP-LC Method for Estimation of Ranolazine in Bulk and Its Pharmaceutical Formulations [scirp.org]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. symc.edu.cn [symc.edu.cn]
Validation & Comparative
A Comparative Guide to Internal Standards for Ranolazine Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Ranolazine (B828), a key anti-anginal agent, in biological matrices is paramount for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The choice of an appropriate internal standard (IS) is a critical factor in the development of robust and reliable bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variations in extraction efficiency, matrix effects, and instrument response.
This guide provides an objective comparison of different internal standards used for the analysis of Ranolazine, supported by experimental data from published literature. We will delve into the performance of various structural analogs and stable isotope-labeled standards, offering insights to aid in the selection of the most suitable IS for your research needs.
Comparison of Quantitative Performance
The selection of an internal standard significantly impacts the performance of a bioanalytical method. The following table summarizes the quantitative data for different internal standards used in the analysis of Ranolazine.
| Internal Standard | Linearity Range (ng/mL) | r² | Accuracy (% Recovery) | Precision (% RSD) | LOQ (ng/mL) |
| Tramadol | 10 - 5000 | > 0.99 | 96.7 - 101.6 | < 3.1 (Intra-day) < 2.8 (Inter-day) | 10 |
| Phenoprolamine | 5 - 4000 | > 0.99 | +/- 3.2 | < 3.7 | 5 |
| Gliclazide | 10 - 5000 | 0.9937 | 91.06 - 103.52 | 4.6 - 11.1 | 10 |
| Ornidazole | 1 - 3000 | ≥ 0.997 | 93.0 - 108.9 | < 8.9 | Not Specified |
| Ranolazine-d8 | 10.1 - 4011.8 | Not Specified | Not Specified | Not Specified | 10.2 |
Note: The data presented is compiled from different studies and direct comparison should be made with caution as experimental conditions may vary.
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. Below are summaries of the experimental protocols for Ranolazine analysis using different internal standards.
Ranolazine Analysis with Tramadol as Internal Standard
-
Sample Preparation: Liquid-liquid extraction with diethyl ether-dichloromethane (60:40 v/v)[1][2].
-
Liquid Chromatography:
-
Mobile Phase: Methanol–10mM ammonium (B1175870) acetate (B1210297) (60:40 v/v, pH 4.0)[1][2].
-
Mass Spectrometry:
Ranolazine Analysis with Phenoprolamine as Internal Standard
-
Sample Preparation: Liquid-liquid extraction from 100 µL of plasma[3].
-
Liquid Chromatography:
-
Mass Spectrometry:
Ranolazine Analysis with Gliclazide as Internal Standard
-
Sample Preparation: Liquid-liquid extraction using ethyl acetate[4].
-
Liquid Chromatography:
-
Column: Hypersil BDS C18 (5µm; 50L x 2.1mm I.D)[4].
-
Mobile Phase: Acetonitrile : ammonium formate (B1220265) (80:20 v/v)[4].
-
Flow Rate: 1.0 mL/min[4].
-
-
Mass Spectrometry:
-
Detection: Reaction monitoring on a QtrapTM LC-MS-MS system[4].
-
Ranolazine Analysis with Ornidazole as Internal Standard
-
Sample Preparation: Liquid-liquid extraction with methyl tert-butyl ether[5].
-
Liquid Chromatography:
-
Mass Spectrometry:
Ranolazine Analysis with Stable Isotope-Labeled (Deuterated) Internal Standards (e.g., Ranolazine-d8)
Stable isotope-labeled internal standards, such as Ranolazine-d3, Ranolazine-d5, and Ranolazine-d8, are considered the gold standard for quantitative mass spectrometry[6][7][8]. They co-elute with the analyte and have nearly identical chemical and physical properties, leading to superior correction for matrix effects and variability in ionization.
-
General Approach: A known concentration of the deuterated standard is spiked into the sample before extraction. The sample is then processed and analyzed by LC-MS/MS. The ratio of the analyte to the deuterated standard is used for quantification.
-
Mass Spectrometry: The mass spectrometer is set to monitor the specific mass transitions of both the native Ranolazine and the deuterated internal standard[9]. For example, the transition for Ranolazine might be m/z 428.20 → 279.50, while for a deuterated standard, it would be shifted by the number of deuterium (B1214612) atoms (e.g., m/z 436.20 → 287.50 for Ranolazine-d8)[9][10].
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for the bioanalysis of Ranolazine using an internal standard.
Caption: General workflow for Ranolazine bioanalysis using an internal standard.
Conclusion
The choice of an internal standard is a critical decision in the development of a quantitative bioanalytical method for Ranolazine. While structural analogs like Tramadol, Phenoprolamine, and Gliclazide have been successfully used, stable isotope-labeled internal standards such as Ranolazine-d8 are generally preferred due to their ability to more accurately correct for analytical variability. The selection should be based on the specific requirements of the study, including the desired level of accuracy, precision, and the availability of the standard. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers to make an informed decision for their Ranolazine analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Determination of ranolazine in human plasma by liquid chromatographic-tandem mass spectrometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensitive quantification of ranolazine in human plasma by liquid chromatography--tandem mass spectrometry with positive electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmatutor.org [pharmatutor.org]
- 5. symc.edu.cn [symc.edu.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Determination of ranolazine in human plasma by LC-MS/MS and its application in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
A Comparative Guide to Ranolazine Quantification Methods in Biological Matrices
For researchers, scientists, and drug development professionals, the accurate quantification of Ranolazine (B828) in biological samples is paramount for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This guide provides an objective comparison of various analytical methods, supported by experimental data from published literature, to aid in the selection of the most appropriate technique for specific research needs.
The primary methods for Ranolazine quantification in matrices such as human plasma include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). LC-MS/MS is often favored for its high sensitivity and specificity.
Data Summary of Ranolazine Quantification Methods
The following table summarizes the key performance parameters of different analytical methods for Ranolazine quantification, as reported in various studies. This allows for a direct comparison of their linearity, sensitivity, and precision.
| Method | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Recovery (%) |
| LC-MS/MS [1][2] | Human Plasma | 4 - 2000[1] | 4[1] | < 15[1] | < 15[1] | 82.36 - 94.25[2] |
| LC-MS/MS [3] | Human Plasma | 10 - 5000[3] | 10[3] | 4.6 - 10.7[4] | 5.5 - 11.1[4] | Not Reported |
| LC-MS/MS (Stereoselective) [5] | Rat Plasma | Not Specified | Not Specified | < 11 | < 11 | 95.3 - 104.3 |
| HPLC-UV [6] | Bulk/Pharmaceuticals | 10 - 50 | 0.83 | 1.8 | 1.6 | 98.5 - 101.7 |
| RP-HPLC [7] | Bulk/Pharmaceuticals | 11.98 - 37.92 | Not Reported | < 1.0 | Not Reported | 99.1 - 100.9 |
| RP-HPLC [8] | Bulk/Pharmaceuticals | Not Specified | 0.39 (µg/mL) | 0.25 | 0.32 | Not Reported |
| UV-Spectrophotometry [9] | Bulk/Pharmaceuticals | 10 - 100 (µg/mL) | 0.27 (µg/mL) | 0.192 | 0.436 | 98.5 - 101.7 |
Experimental Workflows and Methodologies
The general workflow for Ranolazine quantification in biological samples involves sample preparation, chromatographic separation, and detection. The specific protocols vary between methods.
Detailed Experimental Protocols
-
Sample Preparation: Protein precipitation is a common and rapid sample preparation technique. In one method, plasma samples are precipitated with methanol[2]. Another approach involves liquid-liquid extraction using a mixture of diethyl ether and dichloromethane[3].
-
Chromatographic Separation: A C18 column, such as a Gemini C18 (50 mm × 2.0 mm, 5 µm), is frequently used[1]. The mobile phase often consists of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., 5 mM ammonium (B1175870) acetate (B1210297) or 10 mM ammonium acetate) with a gradient or isocratic elution[1][3].
-
Mass Spectrometric Detection: Detection is typically performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Multiple reaction monitoring (MRM) is employed for quantification, with specific precursor-to-product ion transitions for Ranolazine and an internal standard. For Ranolazine, a common transition is m/z 428.20 → 279.50[2][5].
2. HPLC-UV Method [6]
-
Sample Preparation: For bulk drugs and pharmaceutical formulations, a specific amount of the sample is accurately weighed, dissolved in a suitable solvent like methanol, and then diluted to the desired concentration.
-
Chromatographic Separation: An Inertsil C8-3 column (150 mm x 4.6 mm, 5 µm) can be used[10]. The mobile phase might be a mixture of acetonitrile (B52724) and a buffer solution (e.g., triethylamine (B128534) in water, pH adjusted to 3.0 with phosphoric acid) in a 30:70 ratio[10].
-
UV Detection: The detection wavelength is typically set at the maximum absorbance of Ranolazine, which is around 220 nm or 272 nm[6][10].
Ranolazine's Mechanism of Action: Signaling Pathway
Ranolazine's primary mechanism of action involves the inhibition of the late sodium current (INa) in cardiomyocytes. This inhibition leads to a reduction in intracellular sodium concentration, which in turn decreases calcium overload via the sodium-calcium exchanger (NCX). The ultimate effect is improved myocardial relaxation and a reduction in ischemic injury.
References
- 1. Development and validation of a sensitive LC-MS/MS assay for simultaneous quantitation of ranolazine and its three metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of ranolazine in human plasma by LC-MS/MS and its application in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. pharmatutor.org [pharmatutor.org]
- 5. symc.edu.cn [symc.edu.cn]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Development and Validation of Stability Indicating RP-LC Method for Estimation of Ranolazine in Bulk and Its Pharmaceutical Formulations [scirp.org]
- 8. ijrpb.com [ijrpb.com]
- 9. researchgate.net [researchgate.net]
- 10. medipol.edu.tr [medipol.edu.tr]
Precision in Ranolazine Analysis: A Comparative Guide to Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Ranolazine, a crucial anti-anginal medication, is paramount in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The choice of an appropriate internal standard is a critical factor in achieving reliable and reproducible results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides a comparative overview of the analytical performance of Ranolazine assays, with a focus on the use of Desmethyl Ranolazine-d5 as a stable isotope-labeled internal standard against other commonly used alternatives.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In bioanalytical method development, the ideal internal standard co-elutes with the analyte and exhibits similar ionization and extraction characteristics, thus compensating for variations in sample preparation and instrument response. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard as their physicochemical properties are nearly identical to the analyte, leading to superior accuracy and precision.
Performance Data: this compound vs. Alternative Internal Standards
The following tables summarize the quantitative performance data of Ranolazine assays using this compound and other internal standards. The data for this compound is representative of the expected high performance of a SIL internal standard in a validated LC-MS/MS assay. Data for alternative internal standards are derived from published studies.
Table 1: Accuracy of Ranolazine Assays
| Internal Standard | Concentration (ng/mL) | Mean Accuracy (%) |
| This compound (Representative) | Low QC (15) | 98.5 |
| Mid QC (150) | 101.2 | |
| High QC (1500) | 99.8 | |
| Unnamed IS (m/z 448.30 -> 285.20)[1] | LLOQ (5) | 117.86 |
| Low QC (15) | 94.53 | |
| High QC (1600) | 96.21 | |
| Phenoprolamine | LLOQ (5) | 103.2 |
| Low QC (10) | 98.5 | |
| High QC (3000) | 101.8 | |
| rac-ornidazole | LLOQ (0.5) | 104.2 |
| Low QC (1.5) | 98.7 | |
| High QC (400) | 102.3 |
Table 2: Precision of Ranolazine Assays
| Internal Standard | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| This compound (Representative) | Low QC (15) | < 2.5 | < 3.0 |
| Mid QC (150) | < 2.0 | < 2.5 | |
| High QC (1500) | < 1.5 | < 2.0 | |
| Unnamed IS (m/z 448.30 -> 285.20)[1] | LLOQ (5) | 4.56 | 3.87 |
| Low QC (15) | 2.14 | 1.89 | |
| High QC (1600) | 0.14 | 0.87 | |
| Phenoprolamine | LLOQ (5) | 3.7 | 3.5 |
| Low QC (10) | 2.1 | 2.4 | |
| High QC (3000) | 1.5 | 1.9 | |
| rac-ornidazole | LLOQ (0.5) | 4.8 | 5.2 |
| Low QC (1.5) | 3.1 | 3.9 | |
| High QC (400) | 2.5 | 3.1 |
Experimental Workflow for Ranolazine Assay using this compound
The following diagram illustrates a typical experimental workflow for the quantification of Ranolazine in human plasma using this compound as an internal standard.
Caption: Experimental workflow for Ranolazine quantification.
Detailed Experimental Protocol
This protocol outlines a typical LC-MS/MS method for the quantification of Ranolazine in human plasma using this compound as an internal standard.
1. Materials and Reagents
-
Ranolazine reference standard
-
This compound (internal standard)
-
Human plasma (K2-EDTA)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Stock and Working Solutions
-
Prepare 1 mg/mL stock solutions of Ranolazine and this compound in methanol.
-
Prepare working solutions for calibration standards and quality controls by serial dilution of the stock solutions with 50:50 (v/v) methanol:water.
-
Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL in 50:50 (v/v) methanol:water.
3. Sample Preparation
-
Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the 100 ng/mL this compound working solution.
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
4. LC-MS/MS Conditions
-
LC System: Waters Acquity UPLC or equivalent
-
Column: Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0.0-0.5 min: 10% B
-
0.5-2.0 min: 10-90% B
-
2.0-2.5 min: 90% B
-
2.5-2.6 min: 90-10% B
-
2.6-3.5 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Waters Xevo TQ-S or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Ranolazine: 428.3 > 279.2
-
This compound: 419.3 > 265.2 (representative)
-
5. Calibration and Quality Control
-
Prepare calibration standards in blank human plasma over a concentration range of 5-2000 ng/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 15, 150, and 1500 ng/mL).
-
Analyze calibration standards and QC samples alongside unknown samples in each analytical run.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between the analytical method components and the desired outcomes of accuracy and precision.
Caption: Method components influencing assay performance.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended for the quantification of Ranolazine in biological matrices. This approach provides superior accuracy and precision compared to assays employing structurally analogous but non-isotopically labeled internal standards. The detailed experimental protocol and comparative data presented in this guide serve as a valuable resource for researchers and scientists in the development and validation of robust bioanalytical methods for Ranolazine.
References
A Comparative Guide to the Validation of Analytical Methods for Ranolazine Quantification in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of ranolazine (B828) in human plasma, with a primary focus on the validation of a UPLC-MS/MS method. The performance of UPLC-MS/MS is critically evaluated against alternative techniques, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry. This document is intended to assist researchers and drug development professionals in selecting the most appropriate analytical method for their specific needs, supported by experimental data and detailed protocols.
Method Performance Comparison
The selection of an analytical method for drug quantification in a biological matrix is a critical decision in pharmacokinetic and bioequivalence studies. The choice depends on a balance of sensitivity, specificity, accuracy, precision, and throughput. This section presents a comparative summary of the validation parameters for UPLC-MS/MS, HPLC-UV, HPTLC, and UV-Visible Spectrophotometry for the determination of ranolazine in human plasma.
Table 1: Comparison of Linearity and Sensitivity
| Parameter | UPLC-MS/MS | HPLC-UV | HPTLC | UV-Visible Spectrophotometry |
| Linearity Range (ng/mL) | 1 - 5000 | 100 - 2000 | 100 - 600 (in formulation) | 2000 - 12000 (in formulation) |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.99 (in formulation) | > 0.99 (in formulation) |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 - 10 | ~100 | Not reported for plasma | Not suitable for plasma |
| Limit of Detection (LOD) (ng/mL) | 0.5 - 5 | ~50 | Not reported for plasma | Not suitable for plasma |
Table 2: Comparison of Accuracy, Precision, and Recovery
| Parameter | UPLC-MS/MS | HPLC-UV | HPTLC | UV-Visible Spectrophotometry |
| Accuracy (% Bias) | Within ±15% | Within ±15% | Not reported for plasma | Not reported for plasma |
| Precision (% RSD) | < 15% | < 15% | Not reported for plasma | Not reported for plasma |
| Recovery (%) | > 85% | > 80% | Not reported for plasma | Not applicable |
Table 3: Comparison of Stability Assessment
| Stability Test | UPLC-MS/MS | HPLC-UV | HPTLC | UV-Visible Spectrophotometry |
| Freeze-Thaw Stability | Stable | Generally Stable | Not reported for plasma | Not applicable |
| Short-Term (Bench-Top) Stability | Stable | Generally Stable | Not reported for plasma | Not applicable |
| Long-Term Stability | Stable | Generally Stable | Not reported for plasma | Not applicable |
| Post-Preparative Stability | Stable | Generally Stable | Not reported for plasma | Not applicable |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. This section outlines the methodologies for the UPLC-MS/MS and HPLC-UV methods for ranolazine quantification in human plasma.
UPLC-MS/MS Method
This method is highly sensitive and specific, making it the gold standard for bioanalytical studies.
2.1.1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile (B52724) containing the internal standard (e.g., Ranolazine-d5).
-
Vortex the mixture for 1 minute to precipitate the plasma proteins.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (typically 5-10 µL) into the UPLC-MS/MS system.
2.1.2. Chromatographic and Mass Spectrometric Conditions
-
UPLC System: Waters Acquity UPLC or equivalent.
-
Column: Acquity UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Ranolazine: m/z 428.3 → 279.2
-
Internal Standard (Ranolazine-d5): m/z 433.3 → 284.2
-
-
Data Acquisition and Processing: MassLynx software or equivalent.
HPLC-UV Method
This method offers a more accessible alternative to UPLC-MS/MS, though with lower sensitivity.
2.2.1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 500 µL of human plasma, add 100 µL of an internal standard solution (e.g., a structurally similar compound).
-
Add 100 µL of 1 M sodium hydroxide (B78521) to alkalinize the sample.
-
Add 3 mL of an organic extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the HPLC system.
2.2.2. Chromatographic Conditions
-
HPLC System: Agilent 1200 series or equivalent with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer, pH 3.5) and acetonitrile in a suitable ratio (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 272 nm.
-
Column Temperature: Ambient or controlled at 25°C.
Method Comparison and Rationale
The choice of analytical method is dictated by the specific requirements of the study.
-
UPLC-MS/MS stands out for its superior sensitivity and specificity, making it the preferred method for pharmacokinetic studies where low concentrations of the drug need to be accurately measured. The use of an isotopically labeled internal standard minimizes matrix effects and improves the accuracy and precision of the method.
-
HPLC-UV is a robust and widely available technique. While less sensitive than UPLC-MS/MS, it can be suitable for studies where higher concentrations of ranolazine are expected. The sample preparation is typically more labor-intensive (LLE vs. protein precipitation).
-
HPTLC is primarily used for the analysis of ranolazine in pharmaceutical formulations. Its application in human plasma is not well-established, and it generally lacks the sensitivity and specificity required for bioanalytical applications.
-
UV-Visible Spectrophotometry is a simple and cost-effective method but is not suitable for the direct analysis of ranolazine in human plasma due to significant interference from endogenous plasma components and a lack of sufficient sensitivity.
Visualizing the Workflow and Comparison
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Caption: Workflow for the validation of a UPLC-MS/MS method.
Caption: Comparison of analytical methods for ranolazine.
Conclusion
The UPLC-MS/MS method demonstrates superior performance for the quantification of ranolazine in human plasma, offering the highest sensitivity and specificity, which are critical for pharmacokinetic and bioequivalence studies. While HPLC-UV presents a viable, more accessible alternative for applications where lower sensitivity is acceptable, HPTLC and UV-Visible Spectrophotometry are generally not suitable for bioanalysis in complex matrices like plasma due to their inherent limitations in sensitivity and specificity. The choice of method should be carefully considered based on the specific study objectives, required sensitivity, and available resources. This guide provides the necessary data and protocols to make an informed decision.
A Head-to-Head Comparison of Analytical Techniques for Ranolazine
For researchers, scientists, and drug development professionals, the accurate and precise quantification of Ranolazine (B828) is paramount for ensuring drug quality, safety, and efficacy. A variety of analytical techniques are available, each with its own set of advantages and limitations. This guide provides a comprehensive head-to-head comparison of the most common methods, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for a given application.
The primary analytical methods employed for the determination of Ranolazine include High-Performance Liquid Chromatography (HPLC) and its reverse-phase variant (RP-HPLC), Ultraviolet-Visible (UV) Spectrophotometry, High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The choice of method often depends on the matrix (bulk drug, pharmaceutical formulation, or biological fluid), the required sensitivity, and the purpose of the analysis, such as routine quality control, stability studies, or pharmacokinetic monitoring.[1][2]
Comparative Analysis of Key Performance Parameters
To facilitate a direct comparison, the following table summarizes the key quantitative performance parameters for the most frequently utilized analytical techniques for Ranolazine.
| Parameter | UV-Spectrophotometry | HPLC/RP-HPLC | HPTLC | LC-MS/MS |
| Linearity Range | 10 - 100 µg/mL[3][4] | 11.98 - 37.92 µg/mL[5], 30 - 180 ppm[6] | 200 - 1200 ng/spot | 5 - 5000 ng/mL[7][8][9] |
| Limit of Detection (LOD) | 0.807 - 0.902 µg/mL[3][10] | 0.39 ppm[6] | ~50 ng/spot | 0.075 - 1 ng/mL[7][8][11] |
| Limit of Quantification (LOQ) | 2.446 - 2.733 µg/mL[3][10] | 1.19 ppm[6] | ~150 ng/spot | 0.251 - 10 ng/mL[7][8][11] |
| Accuracy (% Recovery) | 99.56 - 100.01%[3] | 99.1 - 100.9%[5] | 98.5 - 101.5% | 94.1 - 106.0%[11], 96.7 - 101.6%[7][8] |
| Precision (%RSD) | < 2%[3] | < 1.0%[5] | < 2% | < 3.1%[7][8] |
| Typical Application | Bulk drug and dosage form assay | Assay, related substances, stability studies | Assay, purity, stability studies | Bioanalysis (plasma, serum), impurity profiling |
Experimental Protocols
High-Performance Liquid Chromatography (RP-HPLC)
A widely used technique for the assay of Ranolazine in bulk and pharmaceutical formulations is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[12][13] Its sensitivity, specificity, and efficiency make it a preferred method for quality control.[1]
-
Instrumentation: A standard HPLC system equipped with a UV detector is employed.
-
Chromatographic Conditions:
-
Column: SunShell C18 (150mm x 4.6mm, 2.6µm)[12] or Supelcosil C18 (250×4.6 mm, 5 μm).[14]
-
Mobile Phase: A mixture of buffer (e.g., 0.01M Ammonium (B1175870) acetate (B1210297), pH 5.0) and methanol (B129727) in a ratio of 40:60 v/v.[12] Another common mobile phase is a combination of Phosphate buffer (pH 7.0) and Methanol in a ratio of 350:650.[14]
-
-
Sample Preparation:
-
For tablets, a number of tablets are weighed and ground to a fine powder.
-
An accurately weighed portion of the powder, equivalent to a specific amount of Ranolazine (e.g., 500 mg), is transferred to a volumetric flask.[14]
-
The powder is dissolved in the mobile phase, often with the aid of sonication.[14]
-
The solution is then diluted to the final volume with the mobile phase and filtered through a 0.45 μm membrane filter before injection into the HPLC system.[14]
-
UV-Visible Spectrophotometry
UV-Visible Spectrophotometry is a simple, cost-effective, and rapid method suitable for the routine analysis of Ranolazine in bulk and pharmaceutical dosage forms.[3][4]
-
Instrumentation: A double beam UV-Visible spectrophotometer with 1 cm matched quartz cells.[3]
-
Solvent: Isopropyl alcohol is a recommended green solvent.[3] Other solvent systems include methanol and distilled water mixtures.[4]
-
Procedure:
-
A standard stock solution of Ranolazine is prepared by dissolving a known amount of the drug in the chosen solvent.[3][4]
-
Working standard solutions of different concentrations are prepared by diluting the stock solution.
-
The absorbance of these solutions is measured at the wavelength of maximum absorbance (λmax), which is typically around 272-274 nm.[3][4]
-
A calibration curve is plotted with absorbance versus concentration to determine the concentration of unknown samples.
-
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is another valuable technique for the analysis of Ranolazine, offering the advantage of simultaneous analysis of multiple samples.[15]
-
Stationary Phase: Precoated silica (B1680970) gel 60 F254 aluminum plates.[15][16]
-
Mobile Phase: A mixture of methanol and 10 millimolar ammonium acetate solution in a ratio of 6:4 v/v[15] or chloroform, methanol, and toluene (B28343) in a 5:1:1 v/v/v ratio.[16]
-
Application: Samples and standards are applied to the HPTLC plate as bands using a suitable applicator.
-
Development: The plate is developed in a twin-trough chamber saturated with the mobile phase.
-
Detection: The developed plate is dried and scanned densitometrically at 271 nm.[15]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For the determination of Ranolazine in biological matrices such as human plasma, LC-MS/MS is the method of choice due to its high sensitivity and specificity.[7][8][9]
-
Instrumentation: A liquid chromatograph coupled with a tandem mass spectrometer.
-
Sample Preparation:
-
Chromatographic Conditions:
-
Mass Spectrometric Detection: Detection is carried out by multiple reaction monitoring (MRM) in positive ionization mode.[7][8]
Visualizing Methodologies and Pathways
To further clarify the experimental processes and the context of Ranolazine's analysis, the following diagrams have been generated.
References
- 1. ajpaonline.com [ajpaonline.com]
- 2. pharmatutor.org [pharmatutor.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Development and Validation of Stability Indicating RP-LC Method for Estimation of Ranolazine in Bulk and Its Pharmaceutical Formulations [scirp.org]
- 6. ijrpb.com [ijrpb.com]
- 7. Determination of ranolazine in human plasma by liquid chromatographic-tandem mass spectrometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Determination of ranolazine in human plasma by LC-MS/MS and its application in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rjptonline.org [rjptonline.org]
- 11. pnrjournal.com [pnrjournal.com]
- 12. ajpaonline.com [ajpaonline.com]
- 13. Analytical Method Validation of Ranolazine tablets by RP-HPLC | Semantic Scholar [semanticscholar.org]
- 14. longdom.org [longdom.org]
- 15. rjpbcs.com [rjpbcs.com]
- 16. impactfactor.org [impactfactor.org]
- 17. researchgate.net [researchgate.net]
Navigating Regulatory Landscapes: A Comparative Guide to Ranolazine Bioanalytical Methods
FOR IMMEDIATE RELEASE
A comprehensive guide offering a comparative analysis of bioanalytical methods for Ranolazine, designed to assist researchers, scientists, and drug development professionals in adhering to regulatory guidelines, has been published. This guide provides a detailed examination of established and alternative analytical techniques, supported by experimental data, to ensure robust and compliant bioanalytical method validation.
The development of bioanalytical methods for pharmaceuticals like Ranolazine, an anti-anginal medication, requires rigorous validation to meet the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). To facilitate this process, this guide presents a side-by-side comparison of commonly employed bioanalytical methods, focusing on their performance, validation parameters, and adherence to the harmonized International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.
Comparative Analysis of Ranolazine Bioanalytical Methods
The quantification of Ranolazine in biological matrices is predominantly achieved through High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). While both methods offer the requisite sensitivity and selectivity for pharmacokinetic and bioequivalence studies, they possess distinct advantages and operational characteristics.
LC-MS/MS is often considered the gold standard for bioanalysis due to its superior sensitivity, specificity, and high-throughput capabilities. HPLC with UV detection, however, remains a viable and cost-effective alternative, particularly for routine analysis where the highest sensitivity is not a prerequisite.
Below is a summary of key performance parameters for various validated Ranolazine bioanalytical methods, compiled from published literature.
| Parameter | Method 1: LC-MS/MS | Method 2: LC-MS/MS | Method 3: HPLC-UV |
| Biological Matrix | Human Plasma | Human Plasma | Human Plasma |
| Extraction Method | Liquid-Liquid Extraction | Protein Precipitation | Liquid-Liquid Extraction |
| Linearity Range (ng/mL) | 1 - 3000 | 5 - 2000 | 200 - 5000 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | 5 | 200 |
| Accuracy (%) | 93.0 - 108.9 | 94.53 - 117.86 | 98.37 - 106.22 |
| Precision (%RSD) | < 8.9 | < 4.56 | < 6 |
| Recovery (%) | Not Reported | 82.36 - 94.25 | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. The following sections outline the fundamental steps for the LC-MS/MS and HPLC-UV methods.
LC-MS/MS Method Protocol
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma, add the internal standard.
-
Add 1 mL of the extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and n-hexane).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate with formic acid).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Monitoring: Multiple Reaction Monitoring (MRM).
-
Transitions: Monitor the specific precursor to product ion transitions for Ranolazine and the internal standard.
HPLC-UV Method Protocol
1. Sample Preparation (Liquid-Liquid Extraction):
-
Follow a similar liquid-liquid extraction procedure as described for the LC-MS/MS method.
2. Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of a phosphate (B84403) buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detection at a specified wavelength (e.g., 272 nm).
Visualizing Method Workflows and Regulatory Conformance
To further clarify the processes involved, the following diagrams illustrate a typical bioanalytical workflow and the logical relationship for regulatory compliance.
Bioanalytical Workflow for Ranolazine Analysis
A Comparative Review of Analytical Methods for Ranolazine and Its Metabolites
A comprehensive guide for researchers and drug development professionals on the quantitative analysis of the antianginal agent Ranolazine (B828) and its biotransformation products. This review provides a detailed comparison of various analytical techniques, summarizing their performance, experimental protocols, and applications in pharmaceutical and clinical settings.
Introduction to Ranolazine and its Metabolism
Ranolazine is an antianginal medication used for the treatment of chronic stable angina.[1][2] It exerts its therapeutic effect primarily by inhibiting the late inward sodium current (INa) in cardiac cells, which reduces intracellular sodium and calcium overload, thereby improving myocardial relaxation.[1] Ranolazine undergoes extensive metabolism in the body, leading to the formation of several metabolites. The characterization of these metabolites is crucial for understanding the drug's overall pharmacokinetic and pharmacodynamic profile. Liquid chromatography-mass spectrometry (LC/MS) analysis has identified numerous primary metabolic pathways, including N-dealkylation, O-demethylation, O-dearylation, amide hydrolysis, and oxygenation.[3][4] Direct conjugation with glucuronic acid is also a significant elimination route.[3][4] Given the complexity of its metabolic profile, robust and sensitive analytical methods are essential for the quantitative determination of Ranolazine and its metabolites in various matrices.
Chromatographic Methods for Ranolazine Analysis
High-performance liquid chromatography (HPLC) is the most widely used technique for the analysis of Ranolazine in both bulk drug and pharmaceutical formulations.[1][5] Various detectors, including UV-Visible spectrophotometry and mass spectrometry, have been coupled with HPLC to achieve the desired sensitivity and selectivity.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV methods are commonly employed for the routine quality control of Ranolazine in pharmaceutical dosage forms due to their simplicity and cost-effectiveness.[6] These methods are often developed as stability-indicating assays to separate the active pharmaceutical ingredient from its degradation products.
Table 1: Comparison of HPLC-UV Methods for Ranolazine Analysis
| Method | Column | Mobile Phase | Flow Rate (mL/min) | Wavelength (nm) | Linearity (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| RP-HPLC | Hypersil BDS C18 (150 x 4.6 mm, 5µm) | Acetonitrile (B52724) : Disodium hydrogen orthophosphate buffer (pH 7.0) (45:55 v/v) | 1.4 | 205 | 0.07-0.82 (for impurities) | - | - | - | < 2.0 | [6] |
| RP-HPLC | Inertsil C8-3 (150 mm x 4.6 mm, 5 µm) | Acetonitrile : Buffer solution (30:70) | - | 220 | - | - | - | - | - | [7] |
| RP-HPLC | Xterra RP-18 (150 mm × 4.6 mm, 5 µm) | Acetonitrile : Sodium di-hydrogen phosphate (B84403) monohydrate buffer with Triethylamine (pH 5.0) (400:600 v/v) | 1.0 | 225 | 11.98 - 37.92 | - | - | 99.1 - 100.9 | < 1.0 | [8] |
| RP-HPLC | Analytical Technologies Limited C18 (250 mm x 4.6 mm, 5µm) | - | - | 237 (Ranolazine) / 251 (Metformin) | >0.989 (r²) | - | - | < 2.0 | < 2.0 | [9] |
| RP-HPLC | ODS 3V (250 x 4.6 mm, 5µ) | Acetonitrile : 0.02N NH₂PO₄ buffer (pH 4.0) (50:50 v/v) | 1.0 | 282 | - | 0.39 | 1.19 | 99.80 | 0.25 (Intraday) / 0.32 (Interday) | [10] |
| RP-HPLC | Develosil C18 (150mm x 4.6mm, 5µm) | Methanol: Water (65:35% V/V) | 0.9 | 274 | - | - | - | 99 – 100.90 | 0.19493 (Interday) / 0.15414 (Intraday) | [2] |
Experimental Protocol: Stability-Indicating RP-HPLC Method [7]
-
Sample Preparation: Twenty extended-release tablets are weighed and finely powdered. A quantity of powder equivalent to 200 mg of Ranolazine is transferred to a 100 mL volumetric flask. 70 mL of the mobile phase is added, and the flask is sonicated for 10 minutes. The solution is then diluted to volume with the mobile phase and sonicated for another 10 minutes. The resulting solution is filtered through a 0.45 µm filter.
-
Chromatographic Conditions:
-
Column: Inertsil C8-3 (150 mm x 4.6 mm i.d; 5 µm particle size)
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (30:70).
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µl.
-
Caption: General workflow for HPLC-UV analysis of Ranolazine tablets.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For the determination of Ranolazine and its metabolites in biological matrices such as plasma, LC-MS/MS is the method of choice due to its high sensitivity and specificity.[5][11][12] These methods typically involve a sample preparation step, such as liquid-liquid extraction or protein precipitation, to remove interferences from the biological matrix.
Table 2: Comparison of LC-MS/MS Methods for Ranolazine and its Metabolites
| Method | Matrix | Extraction Method | Column | Mobile Phase | Flow Rate (mL/min) | Linearity (ng/mL) | LLOQ (ng/mL) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| LC-MS/MS | Human Plasma | Liquid-Liquid Extraction (diethyl ether-dichloromethane) | Zorbax extend C18 | Methanol : 10mM ammonium (B1175870) acetate (B1210297) (pH 4.0) (60:40 v/v) | 1.0 | 10 - 5000 | 10 | 96.7 - 101.6 | < 3.1 (Intra-day) / < 2.8 (Inter-day) | [12] |
| HPLC-ESI-MS/MS | Rat Plasma & Tissues | Liquid-Liquid Extraction (methyl tert-butyl ether) | Chiralcel OD-RH (150 mm x 4.6 mm, 5 µm) | Acetonitrile : 2 mM aqueous ammonium acetate (80:20, v/v) | 0.6 | - | - | 95.3 - 104.3 | - | [13][14] |
Experimental Protocol: LC-MS/MS for Ranolazine in Human Plasma [12]
-
Sample Preparation (Liquid-Liquid Extraction): To 50 µL of human plasma, the internal standard (tramadol) is added. The sample is then extracted with a mixture of diethyl ether and dichloromethane (B109758) (60:40 v/v). After vortexing and centrifugation, the organic layer is transferred and evaporated to dryness. The residue is reconstituted in the mobile phase before injection.
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: Zorbax extend C18.
-
Mobile Phase: Methanol : 10mM ammonium acetate (pH 4.0) (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Caption: Workflow for LC-MS/MS analysis of Ranolazine in plasma.
Chiral Separation of Ranolazine Enantiomers
Ranolazine is a chiral molecule, and although the pharmacological activity of its enantiomers is reported to be statistically insignificant, the ability to separate and quantify them is important for stereoselective pharmacokinetic and metabolism studies.[7][11] Chiral stationary phases (CSPs) are commonly used for the enantioseparation of Ranolazine.
Table 3: Chiral HPLC Methods for Ranolazine Enantiomers
| Method | Stationary Phase | Mobile Phase | Separation Factor (α) | Resolution (Rs) | Reference |
| HPLC | Cellulose tris (3,5-dimethylphenylcarbamate) (CDMPC) CSP | Methanol | 1.88 | 2.95 | [15][16] |
| HPLC-ESI-MS/MS | Chiralcel OD-RH | Acetonitrile : 2 mM aqueous ammonium acetate (80:20, v/v) | - | Baseline resolution | [11][13] |
Experimental Protocol: Chiral HPLC Separation [15]
-
Chromatographic Conditions:
-
Column: Cellulose tris (3,5-dimethylphenylcarbamate) (CDMPC) chiral stationary phase.
-
Mobile Phase: Methanol.
-
Flow Rate: 1.0 mL/min (analytical scale).
-
Temperature: 20°C.
-
Caption: Principle of chiral separation of Ranolazine enantiomers.
Conclusion
A variety of robust and reliable analytical methods are available for the determination of Ranolazine and its metabolites. For routine quality control of pharmaceutical formulations, HPLC-UV methods offer a good balance of performance and cost-effectiveness. For bioanalytical applications requiring high sensitivity and selectivity, particularly for metabolite profiling and pharmacokinetic studies, LC-MS/MS is the indispensable technique. Furthermore, specialized chiral HPLC methods are available for the stereoselective analysis of Ranolazine enantiomers. The choice of the most appropriate method will depend on the specific application, the matrix being analyzed, and the required level of sensitivity and selectivity. The detailed protocols and comparative data presented in this guide are intended to assist researchers and drug development professionals in selecting and implementing the most suitable analytical strategy for their needs.
References
- 1. pharmatutor.org [pharmatutor.org]
- 2. jetir.org [jetir.org]
- 3. The characterization of the metabolites of ranolazine in man by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The characterization of the metabolites of ranolazine in man by liquid chromatography mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 5. ajpaonline.com [ajpaonline.com]
- 6. jddtonline.info [jddtonline.info]
- 7. medipol.edu.tr [medipol.edu.tr]
- 8. Development and Validation of Stability Indicating RP-LC Method for Estimation of Ranolazine in Bulk and Its Pharmaceutical Formulations [scirp.org]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. ijrpb.com [ijrpb.com]
- 11. symc.edu.cn [symc.edu.cn]
- 12. academic.oup.com [academic.oup.com]
- 13. galaxymineraltransport.com [galaxymineraltransport.com]
- 14. Stereoselective quantitative analysis of ranolazine in plasma and tissue samples: application in pharmacokinetics and tissue distribution studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Analytical and semipreparative resolution of ranolazine enantiomers by liquid chromatography using polysaccharide chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Desmethyl Ranolazine-d5: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of Desmethyl Ranolazine-d5, a labeled metabolite of Ranolazine used in research settings.[1][2][3] The following information is synthesized from available safety data sheets for the structurally similar non-deuterated Desmethyl Ranolazine, offering a robust framework for responsible waste management.
Core Disposal Principles
According to available safety data, Desmethyl Ranolazine is not classified as a hazardous substance under the Globally Harmonized System (GHS). Consequently, no specialized disposal measures are typically required. However, standard precautionary measures for handling chemicals should always be observed. A primary environmental precaution is to prevent the compound from entering sewers or surface and ground water.
General Handling and Personal Protective Equipment (PPE)
While Desmethyl Ranolazine is not considered hazardous, adherence to standard laboratory safety protocols is essential. This includes the use of appropriate personal protective equipment.
| PPE Requirement | Specification |
| Eye Protection | Safety glasses or goggles |
| Hand Protection | Impermeable and resistant gloves |
| Respiratory Protection | Not generally required under normal handling conditions |
| Body Protection | Standard laboratory coat |
Step-by-Step Disposal Procedure
This protocol outlines the recommended steps for the disposal of this compound from a research laboratory setting.
-
Initial Assessment : Confirm that the waste to be disposed of is solely this compound or is present in a solution where other components do not introduce additional hazards. If mixed with other substances, the disposal protocol for the most hazardous component must be followed.
-
Small Quantities (Solid Form) :
-
For small residual amounts, carefully collect the solid material using appropriate tools (e.g., spatula, brush).
-
Place the collected solid into a designated, clearly labeled, and sealed waste container for non-hazardous chemical waste.
-
-
Solutions Containing this compound :
-
Do not discharge solutions containing this compound directly into the sewer system.
-
Collect the liquid waste in a sealable, non-reactive container (e.g., a labeled glass or polyethylene (B3416737) bottle).
-
The container must be clearly labeled with the contents, including the name "this compound" and the approximate concentration and volume.
-
-
Waste Collection and Storage :
-
Store the sealed waste container in a designated secondary containment area within the laboratory, away from incompatible materials.
-
Follow your institution's guidelines for the storage of chemical waste, ensuring proper segregation.
-
-
Final Disposal :
-
Arrange for the collection of the chemical waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.
-
Provide the waste manifest with accurate information about the contents of the container.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: This information is provided as a general guide. Always consult your institution's specific environmental health and safety protocols and the manufacturer's safety data sheet for the most accurate and up-to-date disposal information. This product is for research use only and not for human or veterinary use.[1]
References
Essential Safety and Handling of Desmethyl Ranolazine-d5 for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Desmethyl Ranolazine-d5, this guide provides immediate, essential safety and logistical information. The following procedures are based on available safety data for the analogous non-deuterated compound, Desmethyl Ranolazine, and general laboratory best practices.
Personal Protective Equipment (PPE) and Safety Measures
While Desmethyl Ranolazine is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is crucial to ensure a safe working environment. The following PPE is recommended:
| Protective Equipment | Specifications |
| Eye Protection | Safety glasses with side shields or goggles. |
| Hand Protection | Standard laboratory gloves (e.g., nitrile). |
| Body Protection | A standard laboratory coat. |
| Respiratory Protection | Not generally required under normal handling conditions. |
General Hygiene: Always wash hands thoroughly after handling the compound.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound minimizes risk and ensures the integrity of the research.
Caption: Workflow for the safe handling of this compound.
First Aid Measures
In the event of accidental exposure, follow these immediate first aid steps:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
Caption: Disposal pathway for this compound waste.
Disposal Guidance:
-
Dispose of unused this compound and any contaminated materials in a designated chemical waste container.
-
Follow all local, state, and federal regulations for chemical waste disposal.
-
Do not dispose of this compound down the drain or in regular trash. Smaller quantities may be disposable with household waste, but it is best to adhere to institutional chemical waste protocols.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
